Methyl 4-acetamidobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-acetamidobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11-9-5-3-8(4-6-9)10(13)14-2/h3-6H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWTXJSLAZKYGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342009 | |
| Record name | Methyl 4-(acetylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17012-22-5 | |
| Record name | Methyl 4-(acetylamino)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17012-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(acetylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the physical and chemical properties of Methyl 4-acetamidobenzoate?
An In-depth Technical Guide to Methyl 4-acetamidobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a key intermediate in various synthetic applications. The information is presented to support research and development activities, with detailed data, experimental protocols, and workflow visualizations.
Compound Identification and General Properties
This compound is an organic compound that features both an amide and a methyl ester functional group attached to a benzene ring in a para configuration.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | Methyl 4-(acetylamino)benzoate, 4-Carbomethoxyanilide |
| CAS Number | 17012-22-5[1] |
| Molecular Formula | C₁₀H₁₁NO₃[1] |
| Molecular Weight | 193.20 g/mol [1] |
| InChI Key | QKWTXJSLAZKYGV-UHFFFAOYSA-N[1] |
| SMILES | CC(=O)NC1=CC=C(C=C1)C(=O)OC[1] |
Physical Properties
The physical characteristics of this compound are summarized below.
| Property | Value | Source |
| Appearance | White to light yellow crystalline powder or crystals | --INVALID-LINK-- |
| Melting Point | 148 - 151 °C | --INVALID-LINK-- |
| Boiling Point | ~386.7 °C (Predicted) | N/A |
| Solubility | Soluble in methanol, ethanol, and ether. Slightly soluble in water.[2][3] | --INVALID-LINK-- |
| Crystal Structure | Monoclinic, Space Group C 1 2/c 1[1] | --INVALID-LINK--[1] |
Chemical and Spectroscopic Properties
The chemical behavior and spectral data are crucial for the identification and characterization of the compound.
Chemical Reactivity
-
Hydrolysis: The ester linkage is susceptible to hydrolysis under acidic or basic conditions to yield 4-acetamidobenzoic acid and methanol. The amide bond is more stable but can also be hydrolyzed under more vigorous conditions.
-
Stability: The compound is generally stable under normal laboratory conditions.
-
Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2]
Spectroscopic Data
| Spectrum Type | Key Features and Peaks |
| ¹H NMR | δ (ppm): ~8.0 (d, 2H, Ar-H ortho to ester), ~7.6 (d, 2H, Ar-H ortho to amide), ~3.85 (s, 3H, -OCH₃), ~2.15 (s, 3H, -COCH₃), ~10.2 (s, 1H, -NH, broad) |
| ¹³C NMR | δ (ppm): ~168.5 (C=O, amide), ~166.5 (C=O, ester), ~142.0 (Ar-C), ~131.0 (Ar-C), ~126.0 (Ar-C), ~119.0 (Ar-C), ~52.0 (-OCH₃), ~24.5 (-COCH₃)[1] |
| Infrared (IR) | ν (cm⁻¹): ~3300 (N-H stretch), ~1720 (C=O ester stretch), ~1680 (C=O amide I band), ~1600 (aromatic C=C stretch), ~1280 (C-O stretch) |
| Mass Spectrometry (MS) | m/z: 193 (M⁺), 151 ([M-CH₂CO]⁺), 120 ([M-CH₂CO-OCH₃]⁺)[1] |
Experimental Protocols
Detailed methodologies for the synthesis and a key chemical transformation are provided below.
Synthesis of this compound via Acetylation
Principle: This protocol describes the N-acetylation of methyl 4-aminobenzoate using acetic anhydride. Pyridine acts as a catalyst and scavenges the acetic acid byproduct.
Materials:
-
Methyl 4-aminobenzoate
-
Acetic Anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Procedure:
-
In a 100 mL round-bottom flask, dissolve methyl 4-aminobenzoate (1.0 eq) in dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool the flask in an ice-water bath to 0 °C.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution over 10 minutes.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), deionized water (1x), and saturated NaHCO₃ solution (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield pure this compound.
Alkaline Hydrolysis of this compound
Principle: This procedure details the saponification of the methyl ester group to a carboxylate, which is subsequently protonated to form the carboxylic acid.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Methanol
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Add a solution of sodium hydroxide (2.0 eq) dissolved in a 3:1 mixture of methanol and water.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-4 hours.
-
Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the flask to room temperature and remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2 by the slow addition of concentrated HCl. A white precipitate should form.
-
Collect the solid product, 4-acetamidobenzoic acid, by vacuum filtration.
-
Wash the solid with cold deionized water and dry under vacuum.
Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to working with this compound.
Caption: Workflow for the Synthesis of this compound.
Caption: Experimental Workflow for Alkaline Hydrolysis.
Caption: Logical Flow for Physicochemical Characterization.
Safety and Handling
Professionals handling this compound should adhere to standard laboratory safety protocols.
-
General Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[4] Avoid dust formation and accumulation.[5][6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[4][6]
-
Hazards: May cause skin and serious eye irritation.[7] May cause respiratory irritation if inhaled.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[7]
-
Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[7]
-
Ingestion: Rinse mouth with water and drink plenty of water. Do not induce vomiting. Seek medical attention.[7]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials.[3][4]
References
- 1. Methyl 4-(acetylamino)benzoate | C10H11NO3 | CID 577758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Page loading... [guidechem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
Methyl 4-acetamidobenzoate CAS number and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Methyl 4-acetamidobenzoate, including its chemical properties, a detailed synthesis protocol, and an exploration of its potential role in biological systems.
Core Chemical Data
This compound is a chemical compound with the following key identifiers and properties.
| Property | Value |
| CAS Number | 17012-22-5 |
| Molecular Formula | C₁₀H₁₁NO₃ |
| Molecular Weight | 193.20 g/mol |
| IUPAC Name | This compound |
| Synonyms | Methyl 4-(acetylamino)benzoate, N-Acetyl-p-aminobenzoic acid methyl ester |
| Appearance | White to off-white crystalline powder |
| Melting Point | 145-149 °C |
| Solubility | Soluble in methanol, ethanol, and acetone. Sparingly soluble in water. |
Synthesis of this compound
A common and efficient method for the synthesis of this compound is through the acetylation of Methyl 4-aminobenzoate. This reaction involves the introduction of an acetyl group onto the amino group of the starting material.
Experimental Protocol: Acetylation of Methyl 4-aminobenzoate
Materials:
-
Methyl 4-aminobenzoate
-
Acetic anhydride
-
Pyridine (optional, as a catalyst and acid scavenger)
-
Dichloromethane (or other suitable aprotic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Stirring and heating apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve Methyl 4-aminobenzoate in a suitable volume of dichloromethane.
-
Addition of Reagents: To the stirred solution, add a slight molar excess of acetic anhydride. If desired, a catalytic amount of pyridine can be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the mixture is transferred to a separatory funnel. It is washed sequentially with water and a saturated solution of sodium bicarbonate to neutralize any excess acetic acid and anhydride.
-
Extraction and Drying: The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate, and then filtered.
-
Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline solid.
Logical Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Potential Biological Significance and Signaling Pathways
While specific signaling pathways directly modulated by this compound are not extensively documented, its structure as an N-acetylated aromatic compound suggests its involvement in xenobiotic metabolism. N-acetylation is a crucial Phase II detoxification pathway in many organisms.
Xenobiotic Metabolism via N-Acetylation
Xenobiotics, including drugs and other foreign compounds, undergo metabolic processes to facilitate their excretion from the body. N-acetylation, catalyzed by N-acetyltransferase (NAT) enzymes, is a key conjugation reaction in this process. This pathway generally leads to the detoxification of compounds by increasing their water solubility, which aids in their renal clearance.
The general pathway can be visualized as follows:
Caption: Generalized pathway of xenobiotic metabolism involving N-acetylation.
In the context of drug development, understanding the N-acetylation profile of a compound is critical. The activity of NAT enzymes can vary significantly among individuals due to genetic polymorphisms, leading to "fast" and "slow" acetylator phenotypes. This variability can impact the efficacy and toxicity of a drug. For a compound like this compound, it is plausible that it could be a metabolite of a parent drug containing a 4-aminobenzoate moiety. Conversely, if administered directly, it may undergo further metabolism or excretion.
Professionals in drug development should consider the potential for N-acetylation to influence the pharmacokinetic and pharmacodynamic properties of new chemical entities with structures related to this compound.
An In-depth Technical Guide to the Synthesis of Methyl 4-acetamidobenzoate from 4-aminobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the two-step synthesis of Methyl 4-acetamidobenzoate, a valuable intermediate in organic and medicinal chemistry, starting from 4-aminobenzoic acid. This guide includes detailed experimental protocols, quantitative data summaries, and visualizations of the reaction pathways and workflow to support research and development activities.
Overview of the Synthetic Pathway
The synthesis of this compound from 4-aminobenzoic acid is a sequential two-step process. The first step involves the protection of the primary amino group via acetylation to form 4-acetamidobenzoic acid. This is a crucial step to prevent unwanted side reactions during the subsequent esterification. The second step is the Fischer esterification of the carboxylic acid group of the intermediate with methanol to yield the final product, this compound.
Below is a graphical representation of the overall synthesis workflow.
Caption: Overall workflow for the synthesis of this compound.
Step 1: Acetylation of 4-aminobenzoic acid
The initial step in the synthesis is the acetylation of the amino group of 4-aminobenzoic acid. This is typically achieved using acetic anhydride, which serves as the acetylating agent. The reaction converts the more reactive primary amine into a less reactive secondary amide, thus protecting it from reacting in the subsequent esterification step.
Reaction Mechanism: Acetylation
The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amino group in 4-aminobenzoic acid acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group and deprotonation to yield the stable amide product, 4-acetamidobenzoic acid.
Caption: Mechanism of acetylation of 4-aminobenzoic acid.
Experimental Protocol: Acetylation
This protocol is adapted from established methodologies for the acetylation of aromatic amines.
-
In a 100 mL Erlenmeyer flask, suspend 5.0 g of 4-aminobenzoic acid in 25 mL of deionized water.
-
While stirring, add 5 mL of concentrated hydrochloric acid to dissolve the amine.
-
In a separate beaker, prepare a solution of 6.0 g of sodium acetate in 20 mL of deionized water.
-
To the stirred solution of the amine hydrochloride, add 5.5 mL of acetic anhydride.
-
Immediately, and in one portion, add the sodium acetate solution to the reaction mixture.
-
Stir the mixture vigorously and cool the flask in an ice bath.
-
The acetylated product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold water.
-
Recrystallize the crude product from ethanol to obtain pure 4-acetamidobenzoic acid.
-
Dry the purified product and determine its melting point and yield.
Quantitative Data: Acetylation
| Parameter | Value | Reference |
| Molecular Weight of 4-aminobenzoic acid | 137.14 g/mol | N/A |
| Molecular Weight of Acetic Anhydride | 102.09 g/mol | N/A |
| Molecular Weight of 4-acetamidobenzoic acid | 179.17 g/mol | N/A |
| Typical Yield | ~72% | [1] |
| Melting Point of 4-acetamidobenzoic acid | 259-262 °C (decomposes) | [2] |
Step 2: Fischer Esterification of 4-acetamidobenzoic acid
The second step is the acid-catalyzed esterification of the carboxylic acid group of 4-acetamidobenzoic acid with methanol to produce this compound. Concentrated sulfuric acid is commonly used as the catalyst. The reaction is an equilibrium process, and to drive it towards the product, a large excess of methanol is typically used.
Reaction Mechanism: Fischer Esterification
The Fischer esterification proceeds through a series of protonation and deprotonation steps, with the key step being the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid.
-
Protonation of the Carbonyl Oxygen : The carboxylic acid is protonated by the strong acid catalyst, which makes the carbonyl carbon more electrophilic.
-
Nucleophilic Attack : A molecule of methanol attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation : The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[3][4]
Caption: Key stages in the Fischer Esterification mechanism.
Experimental Protocol: Fischer Esterification
This protocol is based on general procedures for the Fischer esterification of aromatic carboxylic acids.[2][3][5]
-
Place 4.0 g of 4-acetamidobenzoic acid and 50 mL of methanol in a 100 mL round-bottom flask.
-
Add a magnetic stir bar and stir the mixture to dissolve the solid.
-
Carefully add 1.0 mL of concentrated sulfuric acid dropwise to the stirred solution.
-
Attach a reflux condenser to the flask and heat the mixture to a gentle reflux for 2-3 hours.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Pour the cooled solution into a beaker containing 100 mL of ice-water.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.
-
Dry the purified product and determine its melting point and yield.
Quantitative Data: Fischer Esterification
| Parameter | Value | Reference |
| Molecular Weight of 4-acetamidobenzoic acid | 179.17 g/mol | N/A |
| Molecular Weight of Methanol | 32.04 g/mol | N/A |
| Molecular Weight of this compound | 193.20 g/mol | [6] |
| Typical Yield | 90-95% | [3] |
| Melting Point of this compound | Not Available | N/A |
Safety Considerations
-
Acetic Anhydride : Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Concentrated Sulfuric Acid : Highly corrosive and causes severe burns. Handle with extreme care, always adding acid to the solvent, and wear appropriate PPE.
-
Methanol : Flammable and toxic. Avoid inhalation and skin contact.
-
Hydrochloric Acid : Corrosive and causes burns. Handle in a fume hood with appropriate PPE.
Conclusion
The synthesis of this compound from 4-aminobenzoic acid is a robust and straightforward two-step process involving acetylation followed by Fischer esterification. By carefully controlling the reaction conditions and following the detailed protocols outlined in this guide, researchers can reliably produce this valuable chemical intermediate for further applications in drug discovery and materials science. Accurate characterization of the intermediate and final products is essential to ensure purity and confirm the success of the synthesis.
References
- 1. Methyl 4-aminobenzoate synthesis - chemicalbook [chemicalbook.com]
- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. prepchem.com [prepchem.com]
- 6. Methyl 4-(acetylamino)benzoate | C10H11NO3 | CID 577758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Methyl 4-acetamidobenzoate: A Viable Precursor in Benzocaine Synthesis
For Immediate Release
[City, State] – Methyl 4-acetamidobenzoate has been identified as a viable, albeit indirect, precursor in the synthesis of the local anesthetic, benzocaine. This technical guide outlines a comprehensive multi-step synthetic pathway, detailing the necessary chemical transformations, experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development.
The synthesis of benzocaine (ethyl 4-aminobenzoate) from this compound necessitates a two-step process: the hydrolysis of the N-acetyl group to yield methyl 4-aminobenzoate, followed by a transesterification reaction to replace the methyl ester with an ethyl ester. This pathway provides an alternative route to the more commonly cited syntheses starting from p-toluidine or p-aminobenzoic acid (PABA).
Synthetic Pathway Overview
The logical progression from this compound to benzocaine involves two key transformations:
-
Deacetylation: The initial step involves the removal of the acetyl protecting group from the amine function of this compound. This is typically achieved through acid or base-catalyzed hydrolysis.
-
Transesterification: The resulting intermediate, methyl 4-aminobenzoate, is then converted to ethyl 4-aminobenzoate (benzocaine) via a transesterification reaction in the presence of ethanol and a suitable catalyst.
Experimental Protocols
The following protocols are detailed methodologies for the key transformations in the synthesis of benzocaine from this compound.
Step 1: Synthesis of Methyl 4-aminobenzoate (Deacetylation)
This procedure outlines the acid-catalyzed hydrolysis of the N-acetyl group.
Methodology:
-
In a round-bottom flask equipped with a reflux condenser, suspend this compound in a 10% aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux and maintain for a period of 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The resulting precipitate of methyl 4-aminobenzoate is collected by vacuum filtration.
-
Wash the solid with cold deionized water and dry under vacuum.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | 10% Hydrochloric Acid (aq) |
| Reaction Time | 1 - 2 hours |
| Reaction Temperature | Reflux |
| Work-up | Neutralization with NaHCO₃, Filtration |
| Expected Yield | 85 - 95% |
Step 2: Synthesis of Benzocaine (Transesterification)
This procedure details the conversion of methyl 4-aminobenzoate to ethyl 4-aminobenzoate.
Methodology:
-
Dissolve the dried methyl 4-aminobenzoate in an excess of absolute ethanol in a round-bottom flask.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Fit the flask with a distillation head to facilitate the removal of the methanol byproduct, driving the equilibrium towards the product.
-
Heat the reaction mixture to a gentle reflux, allowing for the slow distillation of methanol.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture and neutralize the catalyst with a weak base, such as a 10% sodium carbonate solution.
-
The crude benzocaine will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure benzocaine.
| Parameter | Value |
| Starting Material | Methyl 4-aminobenzoate |
| Reagent | Absolute Ethanol (excess) |
| Catalyst | Concentrated H₂SO₄ or p-TsOH |
| Reaction Time | 2 - 4 hours |
| Reaction Temperature | Reflux with distillation |
| Work-up | Neutralization with Na₂CO₃, Filtration, Recrystallization |
| Expected Yield | 70 - 85% |
Workflow and Logical Relationships
The overall workflow for the synthesis is a sequential process where the product of the first step is the reactant for the second.
Conclusion
While not a direct, one-pot synthesis, the conversion of this compound to benzocaine is a chemically sound and feasible process. The deacetylation followed by transesterification offers a clear pathway for researchers to utilize this precursor in the synthesis of this widely used local anesthetic. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for the planning and execution of this synthetic route. Further optimization of reaction conditions could potentially lead to improved yields and reduced reaction times.
Biological activity of substituted acetamidobenzoate derivatives.
An In-depth Technical Guide on the Biological Activity of Substituted Acetamidobenzoate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Substituted acetamidobenzoate derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Their structural framework, featuring an acetamido group and a benzoate moiety, allows for extensive chemical modification, leading to the development of potent agents with antimicrobial, anticancer, and enzyme-inhibiting properties. This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these derivatives. It includes detailed experimental protocols, quantitative activity data, and visual diagrams of key pathways and workflows to support further research and drug development efforts in this promising area of medicinal chemistry.
Introduction
The acetamidobenzoate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The parent compound, 4-acetamidobenzoic acid, is a metabolite of the essential nutrient para-aminobenzoic acid (PABA)[1]. The ability to readily introduce various substituents onto the aromatic ring and modify the carboxyl and acetamido groups has enabled the exploration of a vast chemical space. This has led to the discovery of derivatives with significant therapeutic potential, including activities as enzyme inhibitors, anticancer agents, and antimicrobial compounds[2][3][4]. This technical guide consolidates key findings, presenting quantitative data, detailed experimental protocols, and logical workflows to facilitate a deeper understanding and further investigation of these compounds.
Synthesis of Substituted Acetamidobenzoate Derivatives
The synthesis of substituted acetamidobenzoate derivatives typically involves a multi-step process starting from commercially available aminobenzoic acids. A common route involves the protection of the amino group via acetylation, followed by further functionalization.
General Synthesis Protocol
A representative synthetic pathway often begins with the acetylation of an aminobenzoic acid, followed by nitration, reduction of the nitro group to an amine, and subsequent reaction to form a Schiff base.[2]
Step 1: Acetylation of 4-Aminobenzoic Acid
-
Dissolve p-aminobenzoic acid (PABA) in a suitable solvent such as acetic anhydride.
-
Heat the mixture to reflux to facilitate the acetylation of the amino group.
-
Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the acetyl derivative.
-
Filter the resulting solid and recrystallize from a solvent like ethanol to yield 4-acetamidobenzoic acid.[2]
Step 2: Nitration of 4-Acetamidobenzoic Acid
-
Dissolve the 4-acetamidobenzoic acid obtained in the previous step in nitric acid.
-
Carefully add sulfuric acid dropwise while maintaining a low temperature to control the exothermic reaction.
-
Stir the mixture until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Pour the reaction mixture onto ice to precipitate the nitrated product, 4-acetamido-3-nitrobenzoic acid.[2]
Step 3: Reduction of the Nitro Group
-
Suspend the nitrated compound in a solvent like ethanol.
-
Add a reducing agent, such as stannous chloride (SnCl₂) and concentrated HCl.
-
Reflux the mixture until the reduction of the nitro group to an amino group is complete.
-
Neutralize the solution to precipitate the product, 4-acetamido-3-aminobenzoic acid.[2]
Step 4: Synthesis of Schiff Base Derivatives
-
Dissolve the 4-acetamido-3-aminobenzoic acid in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Add the desired substituted aldehyde to the solution.
-
Reflux the mixture for several hours to form the imine (Schiff base) linkage.
-
Cool the reaction mixture to allow the final substituted acetamidobenzoate derivative to crystallize.[2]
Characterization: The structure of the synthesized compounds is typically confirmed using spectroscopic methods such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).[2]
References
- 1. 4-Acetamidobenzoate | C9H8NO3- | CID 6918889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Purification of Methyl 4-acetamidobenzoate via Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl 4-acetamidobenzoate is a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its purity is paramount for achieving reliable and reproducible results in subsequent reactions and biological assays. Column chromatography is a highly effective and widely used technique for the purification of this compound from crude reaction mixtures, offering excellent separation of the target molecule from impurities and unreacted starting materials.
This document provides a detailed protocol for the purification of this compound using normal-phase column chromatography.
Principle of Column Chromatography
Column chromatography is a preparative separation technique that relies on the differential partitioning of compounds between a stationary phase and a mobile phase.[1] In normal-phase chromatography, a polar stationary phase, such as silica gel, is used in conjunction with a less polar mobile phase (eluent).[2] Compounds in the mixture are adsorbed onto the stationary phase and then eluted by the mobile phase flowing through the column.
The separation is based on polarity:
-
More polar compounds interact more strongly with the polar stationary phase and therefore move down the column more slowly.
-
Less polar compounds have a weaker interaction with the stationary phase, spend more time in the mobile phase, and thus travel down the column more quickly.[1]
By gradually increasing the polarity of the mobile phase (gradient elution), compounds can be selectively eluted from the column, allowing for their separation and collection in distinct fractions.[2]
Experimental Protocols
This section details the step-by-step methodology for the purification of this compound.
2.1. Materials and Reagents
The following table summarizes the necessary materials and reagents for the procedure.
| Item | Specification | Purpose |
| Crude this compound | From synthesis reaction | Sample to be purified |
| Silica Gel | 60 Å, 230-400 mesh | Stationary Phase |
| Hexane (or Petroleum Ether) | ACS Grade or higher | Non-polar component of the Mobile Phase |
| Ethyl Acetate (EtOAc) | ACS Grade or higher | Polar component of the Mobile Phase |
| Dichloromethane (DCM) | ACS Grade or higher | Solvent for sample loading |
| Glass Chromatography Column | 40-60 cm length, 2-4 cm diameter, with stopcock | Apparatus for separation |
| TLC Plates | Silica gel 60 F254 | Monitoring separation |
| Collection Vessels | Test tubes or flasks | Fraction collection |
| Cotton or Glass Wool | - | To plug the bottom of the column |
| Sand | Washed, sea sand | Protective layers for the stationary phase |
| Rotary Evaporator | - | Solvent removal post-purification[2] |
2.2. Preliminary Thin-Layer Chromatography (TLC) Analysis
Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC. This allows for the effective separation of the desired product from impurities.
-
Spotting: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto a TLC plate.[2] Also spot available standards of starting materials if possible.
-
Development: Develop several TLC plates using different ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1 v/v).[3]
-
Visualization: Visualize the spots under a UV lamp at 254 nm.
-
Selection: Choose a solvent system where the desired product has an Rf (retention factor) value of approximately 0.25-0.35, and is well-separated from other spots. The initial eluent for the column should be less polar than this optimal TLC solvent.
2.3. Column Preparation (Slurry Packing)
-
Setup: Securely clamp the glass column in a vertical position. Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom. Add a thin layer (approx. 1 cm) of sand over the plug.
-
Slurry Preparation: In a beaker, create a slurry of silica gel with a non-polar solvent (e.g., hexane). The amount of silica gel should be 50-100 times the weight of the crude sample.
-
Packing: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing and remove any air bubbles.[4]
-
Equilibration: Once the silica has settled, add a protective layer of sand (approx. 1 cm) on top. Wash the column with 2-3 column volumes of the initial, least polar eluent (e.g., 10% EtOAc in hexane) until the packed bed is stable and equilibrated.[4] Crucially, do not let the solvent level drop below the top layer of sand.
2.4. Sample Loading
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (like DCM). Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder onto the top layer of sand in the column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluting solvent. Using a pipette, carefully apply the solution to the top of the column, allowing it to adsorb onto the silica without disturbing the surface.
2.5. Elution and Fraction Collection
-
Initial Elution: Carefully add the initial, non-polar eluent to the column.[2]
-
Gradient Elution: Begin collecting fractions. Gradually increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate).[2] A typical gradient might be:
-
10% EtOAc in Hexane (2 column volumes)
-
20% EtOAc in Hexane (3-4 column volumes)
-
30-50% EtOAc in Hexane (until the product has eluted)
-
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 10-20 mL) in numbered test tubes.
2.6. Monitoring Fractions
-
Use TLC to analyze the collected fractions. Spot a small amount from every few tubes onto a single TLC plate.
-
Develop the TLC plate using the solvent system that gave good separation in the preliminary analysis.
-
Identify the fractions containing the pure product (single spot at the correct Rf value).
2.7. Isolation of Purified Product
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified solid product.[2]
-
Determine the weight and calculate the percentage yield.
Data Presentation
Table 1: Recommended Column Chromatography Parameters
| Parameter | Recommendation | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography of moderately polar compounds. |
| Mobile Phase System | Hexane/Ethyl Acetate Gradient | Start with low polarity (e.g., 10% EtOAc) and increase gradually.[2][3] |
| Column Dimensions | 40 cm x 2.5 cm (for 1-2 g of crude product) | Adjust based on the scale of the purification. |
| Sample Loading | Dry loading adsorbed onto silica | Provides better resolution than wet loading. |
| Monitoring | TLC with UV visualization (254 nm) | Essential for identifying product-containing fractions. |
Table 2: Example TLC Analysis of Collected Fractions
| Fraction # | Spot(s) Observed (Rf value) | Interpretation |
| 1-5 | No spots under UV | Eluent only |
| 6-10 | Spot at Rf = 0.8 | Non-polar impurity |
| 11-15 | Faint spots at Rf = 0.8 & 0.4 | Transition fractions, mixed impurity and product |
| 16-25 | Single spot at Rf = 0.4 | Pure this compound |
| 26-30 | Spot at Rf = 0.4 & 0.1 | Transition fractions, mixed product and impurity |
| 31-35 | Spot at Rf = 0.1 | Highly polar impurity |
Table 3: Characterization of Purified this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁NO₃ | [5] |
| Molecular Weight | 193.20 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [6] |
| Melting Point | ~110-113 °C | [6] |
| IUPAC Name | This compound | [5] |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the purification protocol.
Caption: Workflow for the purification of this compound.
References
- 1. What are the main phases of Column Chromatography? | AAT Bioquest [aatbio.com]
- 2. benchchem.com [benchchem.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Methyl 4-(acetylamino)benzoate | C10H11NO3 | CID 577758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Application Notes and Protocols for the Use of Methyl 4-acetamidobenzoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Methyl 4-acetamidobenzoate as a versatile building block in the synthesis of medicinally relevant compounds. This document includes detailed experimental protocols for key transformations and highlights its application in the synthesis of a known soluble epoxide hydrolase (sEH) inhibitor.
Introduction
This compound is a readily available and cost-effective starting material with two key functional groups amenable to chemical modification: a methyl ester and an acetamido group. The methyl ester can be hydrolyzed to a carboxylic acid, which is a key functional group for forming amide bonds, a common linkage in many drug molecules. The acetamido group can be hydrolyzed to a primary amine, which can then be further functionalized. This dual functionality makes this compound a valuable scaffold for the synthesis of a variety of bioactive molecules.
Application Example: Synthesis of 4-(Benzoylamino)benzoic Acid, a Soluble Epoxide Hydrolase (sEH) Inhibitor
A key application of this compound is in the synthesis of 4-(benzoylamino)benzoic acid, a known inhibitor of soluble epoxide hydrolase (sEH). sEH is a therapeutic target for various cardiovascular and inflammatory diseases. The synthesis involves a two-step process: hydrolysis of the methyl ester and the acetamido group, followed by N-benzoylation of the resulting 4-aminobenzoic acid.
Signaling Pathway of sEH Inhibition
Soluble epoxide hydrolase (sEH) metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs). Inhibition of sEH increases the levels of EETs, which can then exert their beneficial effects.
Figure 1. Simplified signaling pathway of sEH inhibition.
Experimental Protocols
Protocol 1: Hydrolysis of this compound to 4-Aminobenzoic Acid
This protocol describes the hydrolysis of both the methyl ester and the acetamido group of this compound to yield 4-aminobenzoic acid.
Materials:
-
This compound
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Methanol (MeOH) or Ethanol (EtOH)
-
1 N Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1 equivalent) in methanol or ethanol (10 volumes), add 10% aqueous NaOH solution (2 volumes).
-
Stir the reaction mixture at room temperature for 16 hours. If the reaction has not proceeded to completion (monitored by TLC), heat the mixture to 60°C.
-
Concentrate the reaction mixture under reduced pressure to remove the alcohol.
-
Dilute the residue with water (10 volumes) and extract with dichloromethane (2 x 10 volumes) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 3 using 1 N HCl.
-
Extract the acidified aqueous layer with dichloromethane (2 x 5 volumes).
-
Combine the organic layers, wash with water (10 volumes) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-aminobenzoic acid.
Protocol 2: N-Benzoylation of 4-Aminobenzoic Acid
This protocol details the synthesis of 4-(benzoylamino)benzoic acid from 4-aminobenzoic acid using benzoyl chloride.
Materials:
-
4-Aminobenzoic acid
-
Benzoyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Sodium Carbonate (Na₂CO₃)
Procedure:
-
In a dry reaction flask, suspend 4-aminobenzoic acid (1.68 mmol) and anhydrous sodium carbonate (1.68 mmol) in dry THF.
-
To this stirred suspension, add benzoyl chloride (1.68 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 6-12 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water.
-
Acidify the mixture with 1 N HCl to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 4-(benzoylamino)benzoic acid.
Experimental Workflow
The overall synthetic workflow from this compound to the sEH inhibitor 4-(benzoylamino)benzoic acid is depicted below.
References
Application of Methyl 4-acetamidobenzoate in the Synthesis of Azo Dyes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azo dyes represent a significant and versatile class of organic compounds, characterized by the presence of a nitrogen-nitrogen double bond (azo group) that connects aromatic rings. These chromophoric systems are responsible for their vibrant colors, leading to their widespread use in the textile, printing, and food industries. In the realm of medicinal chemistry and drug development, azo compounds are of growing interest due to their diverse pharmacological activities. This document provides detailed application notes and experimental protocols for the synthesis of azo dyes using Methyl 4-acetamidobenzoate as a key starting material. The protocols are based on established methods of diazotization of primary aromatic amines and subsequent azo coupling reactions.
Principle of Synthesis
The synthesis of azo dyes from this compound is a two-step process:
-
Diazotization: The primary aromatic amine, in this case, the amino group derived from the hydrolysis of the acetamido group of this compound, is converted into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using sodium nitrite.
-
Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich coupling component. Common coupling components include phenols, naphthols, and anilines. The electrophilic diazonium ion attacks the activated aromatic ring of the coupling component in an electrophilic aromatic substitution reaction to form the azo dye.
Experimental Protocols
The following protocols describe the synthesis of a representative azo dye using this compound as the precursor.
Protocol 1: Hydrolysis of this compound to Methyl 4-aminobenzoate
Materials and Reagents:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Distilled water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend this compound in a solution of concentrated hydrochloric acid and water.
-
Heat the mixture under reflux for approximately 1 hour to effect hydrolysis of the acetamido group.
-
After cooling, neutralize the reaction mixture with a sodium hydroxide solution to precipitate the Methyl 4-aminobenzoate.
-
Collect the precipitated product by vacuum filtration, wash with cold water, and dry.
-
The purity of the resulting Methyl 4-aminobenzoate can be checked by its melting point.
Protocol 2: Diazotization of Methyl 4-aminobenzoate
Materials and Reagents:
-
Methyl 4-aminobenzoate (prepared in Protocol 1)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled water
-
Ice
Procedure:
-
Dissolve a specific molar equivalent of Methyl 4-aminobenzoate in a mixture of concentrated hydrochloric acid and water in a beaker.[1]
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold water.
-
Add the sodium nitrite solution dropwise to the cold amine solution while maintaining the temperature between 0-5 °C.[1][2]
-
Continue stirring the mixture for an additional 15-20 minutes in the ice bath to ensure complete diazotization. The resulting solution is the diazonium salt solution, which should be used immediately in the next step.
Protocol 3: Azo Coupling with a Phenolic Compound (e.g., 2-Naphthol)
Materials and Reagents:
-
Diazonium salt solution (from Protocol 2)
-
2-Naphthol (or other suitable coupling component)
-
Sodium Hydroxide (NaOH) solution
-
Distilled water
-
Ice
Procedure:
-
In a separate beaker, dissolve the coupling component (e.g., 2-naphthol) in a dilute sodium hydroxide solution.[1]
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring. A brightly colored precipitate of the azo dye should form immediately.[1]
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
-
Collect the precipitated azo dye by vacuum filtration.
-
Wash the solid with cold water to remove any unreacted salts and byproducts.
-
The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
Data Presentation
The following table summarizes representative data for azo dyes synthesized from derivatives of aminobenzoic acid, illustrating the expected outcomes.
| Diazo Component Precursor | Coupling Component | Dye Color | Yield (%) | Melting Point (°C) | λmax (nm) |
| Methyl 4-aminobenzoate | 2-Naphthol | Red | ~85 | 210-212 | 482 |
| 3-Amino-4-methylbenzoic acid | Resorcinol | - | 82 | 262-264 | 485 |
| p-Aminobenzoic acid | Methyl acetoacetate | Yellow | - | - | 365 |
Mandatory Visualizations
Reaction Scheme: Synthesis of an Azo Dye from this compound
Experimental Workflow
References
Application Notes and Protocols: Methyl 4-acetamidobenzoate as a Protecting Group for Amines in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on established principles of organic chemistry and peptide synthesis. Methyl 4-acetamidobenzoate is not a conventional protecting group for amines in peptide synthesis; therefore, the described methodologies are hypothetical and would require optimization and validation in a laboratory setting.
Application Notes
The selection of an appropriate protecting group is crucial for the successful synthesis of peptides.[1][2] Ideally, a protecting group should be easy to introduce, stable under various reaction conditions, and readily removable under mild conditions that do not affect the peptide backbone or other protecting groups.[1] This document outlines the potential application of this compound as a novel, hypothetical protecting group for the α-amino function of amino acids in peptide synthesis.
The proposed protecting group, termed 'Ac-p-Mb' (Acetamido-para-Methoxycarbonylbenzyl), offers a unique set of characteristics that could be advantageous in specific synthetic strategies. The stability of the acetamido group and the potential for a two-stage or enzymatic deprotection strategy could offer a new dimension of orthogonality in complex peptide synthesis.
Potential Advantages:
-
Stability: The acetamido group is generally stable to both acidic and basic conditions commonly used for the removal of Boc and Fmoc protecting groups, respectively. This could allow for its use in orthogonal protection schemes.
-
Unique Deprotection Pathway: The deprotection would likely proceed in two distinct steps: hydrolysis of the methyl ester followed by cleavage of the acetamido group. This dual-step removal could provide an additional layer of selectivity.
-
Potential for Enzymatic Cleavage: The N-acetyl aromatic amine linkage might be susceptible to enzymatic hydrolysis by specific amidohydrolases, offering a very mild and highly selective deprotection method.[3]
Potential Disadvantages:
-
Harsh Deprotection Conditions: Non-enzymatic cleavage of the acetamido group typically requires harsh acidic or basic hydrolysis, which might not be compatible with sensitive peptide sequences.[4]
-
Multi-step Deprotection: A two-step deprotection process adds complexity and may reduce overall yield compared to single-step deprotection methods.
-
Lack of Established Protocols: As this is not a standard protecting group, significant optimization would be required for both the protection and deprotection steps.
Orthogonality:
The Ac-p-Mb group is hypothetically orthogonal to:
-
Boc Group: Stable to the acidic conditions used for Boc removal (e.g., TFA).
-
Fmoc Group: Stable to the basic conditions used for Fmoc removal (e.g., piperidine).
-
Alloc Group: Stable to the palladium-catalyzed conditions used for Alloc removal.
This orthogonality would allow for the selective deprotection of other protecting groups in the presence of the Ac-p-Mb group, enabling the synthesis of complex peptides with multiple functionalization points.
Quantitative Data (Theoretical Comparison)
As there is no available experimental data for the Ac-p-Mb protecting group in peptide synthesis, the following table provides a theoretical comparison with commonly used protecting groups based on general chemical principles.
| Protecting Group | Introduction Conditions | Cleavage Conditions | Stability | Orthogonality |
| Boc | Di-tert-butyl dicarbonate, base | Strong acid (e.g., TFA) | Base, Hydrogenolysis | Fmoc, Cbz, Alloc |
| Fmoc | Fmoc-OSu or Fmoc-Cl, base | Base (e.g., 20% piperidine in DMF) | Acid, Hydrogenolysis | Boc, Cbz, Alloc |
| Cbz (Z) | Benzyl chloroformate, base | Hydrogenolysis (Pd/C, H₂), strong acid | Base | Boc, Fmoc, Alloc |
| Ac-p-Mb (Hypothetical) | Activated 4-acetamidobenzoic acid | 1. Ester Hydrolysis (e.g., LiOH) 2. Amide Hydrolysis (e.g., 6M HCl, heat or enzymatic) | TFA, Piperidine, Pd/C | Boc, Fmoc, Cbz, Alloc |
Experimental Protocols
Synthesis of N-(4-(methoxycarbonyl)acetyl)-L-amino Acid
This protocol describes the protection of an L-amino acid with the Ac-p-Mb group.
Materials:
-
L-amino acid methyl ester hydrochloride
-
4-Acetamidobenzoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activation of 4-Acetamidobenzoic Acid:
-
In a round-bottom flask, dissolve 4-acetamidobenzoic acid (1.1 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 eq) and stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Coupling Reaction:
-
In a separate flask, suspend the L-amino acid methyl ester hydrochloride (1.0 eq) in DCM and add DIPEA (1.2 eq) to neutralize the salt.
-
Filter the DCU from the activated acid solution and add the filtrate to the amino acid solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up:
-
Filter off any further DCU precipitate.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting N-(4-(methoxycarbonyl)acetyl)-L-amino acid methyl ester by column chromatography on silica gel.
-
Peptide Coupling with Ac-p-Mb-Protected Amino Acid
This protocol outlines the use of the Ac-p-Mb-protected amino acid in a standard solid-phase peptide synthesis (SPPS) coupling step.
Materials:
-
Ac-p-Mb-protected L-amino acid
-
Resin-bound peptide with a free N-terminal amine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.
-
Activation: In a separate vial, dissolve the Ac-p-Mb-protected L-amino acid (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.
-
Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 2 hours.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF, DCM, and then DMF again.
-
Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction.
Deprotection of the Ac-p-Mb Group
Two potential methods for the deprotection of the Ac-p-Mb group are proposed below.
-
Ester Hydrolysis:
-
Suspend the Ac-p-Mb-protected peptide-resin in a mixture of THF and water (3:1).
-
Add lithium hydroxide (LiOH, 5 eq) and stir at room temperature for 4 hours.
-
Neutralize the mixture with 1 M HCl and wash the resin with water and DMF.
-
-
Amide Hydrolysis:
-
Treat the resin with 6 M HCl at 100 °C for 12-24 hours.
-
Note: These are harsh conditions and may lead to peptide degradation. This method is not recommended for sensitive peptides.
-
-
Ester Hydrolysis:
-
Follow the same procedure as in Method A, step 1 for the selective hydrolysis of the methyl ester.
-
-
Enzymatic Amide Cleavage:
-
Wash the resin with a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Incubate the resin with a solution of a suitable amidohydrolase (e.g., a penicillin G acylase or another enzyme with specificity for N-acetyl aromatic amides) in the same buffer at 37 °C.[5]
-
Monitor the reaction for the release of the free amine using a colorimetric test (e.g., Kaiser test).
-
Once deprotection is complete, wash the resin with buffer, water, and DMF.
-
Visualizations
Signaling Pathways and Workflows
Caption: Protection of an amino acid with the Ac-p-Mb group.
Caption: Workflow for incorporating an Ac-p-Mb protected amino acid in SPPS.
Caption: Proposed two-step deprotection strategy for the Ac-p-Mb group.
References
- 1. biosynth.com [biosynth.com]
- 2. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. Metabolism of aromatic amines: relationships of N-acetylation, O-acetylation, N,O-acetyltransfer and deacetylation in human liver and urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Enzymatic synthesis of N-Acylethanolamines: Direct method for the aminolysis of esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Hydrolysis of Methyl 4-acetamidobenzoate to 4-acetamidobenzoic acid
These application notes provide detailed protocols for the hydrolysis of methyl 4-acetamidobenzoate to 4-acetamidobenzoic acid, a valuable intermediate in the synthesis of various pharmaceuticals. The protocols are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
The hydrolysis of the methyl ester group in this compound yields 4-acetamidobenzoic acid. This transformation is a fundamental reaction in organic synthesis, often employed to unmask a carboxylic acid functionality which can then be used in subsequent synthetic steps. 4-Acetamidobenzoic acid itself is a useful building block in medicinal chemistry.[1][2] The hydrolysis can be effectively achieved under either alkaline (saponification) or acidic conditions. The choice of method may depend on the presence of other functional groups in the molecule and the desired reaction scale.
Physicochemical Data
A summary of the key physical and analytical data for the starting material and the product is provided below for easy reference.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₁₀H₁₁NO₃ | 193.20 | 132-135 | White to off-white solid |
| 4-Acetamidobenzoic acid | C₉H₉NO₃ | 179.17 | 259-262 (dec.) | White powder |
Data sourced from publicly available chemical information.[3][4][5]
Table 2: Spectroscopic Data for 4-Acetamidobenzoic acid
| Technique | Data |
| ¹H NMR (DMSO-d₆) | δ 11.42 (s, 1H), 8.32 (d, J=8.2 Hz, 2H), 7.45 (d, J=7.78 Hz, 2H), 7.12 (s, 1H), 2.04 (s, 3H)[6] |
| IR (KBr, cm⁻¹) | 3337, 1708, 1608, 1592[6] |
Experimental Protocols
Two common methods for the hydrolysis of this compound are detailed below: alkaline hydrolysis (saponification) and acid-catalyzed hydrolysis.
Protocol 1: Alkaline Hydrolysis (Saponification)
This is the more common and often higher-yielding method for the hydrolysis of esters.
Materials:
-
This compound
-
Methanol
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers
-
Buchner funnel and filter paper
-
pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in methanol (5-10 mL per gram of ester).
-
Addition of Base: To the stirred solution, add a 10% aqueous solution of sodium hydroxide (2-3 equivalents).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65-70°C) with continuous stirring.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot. The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with distilled water.
-
Wash the aqueous layer with a non-polar organic solvent like diethyl ether or ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath.
-
-
Acidification and Precipitation: Slowly add concentrated hydrochloric acid dropwise to the cold aqueous solution with stirring until the pH reaches approximately 2-3. A white precipitate of 4-acetamidobenzoic acid will form.
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold distilled water to remove any inorganic salts.
-
Dry the product in a vacuum oven.
-
The product can be further purified by recrystallization from hot water or an ethanol/water mixture if necessary.
-
Expected Yield: 70-90%
Protocol 2: Acid-Catalyzed Hydrolysis
This method is an alternative to alkaline hydrolysis.
Materials:
-
This compound
-
10% Aqueous Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1 equivalent) in 10% aqueous sulfuric acid or hydrochloric acid (5-10 mL per gram of ester).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC. Acid-catalyzed hydrolysis is often slower than saponification and may require several hours to overnight for completion.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
The product, 4-acetamidobenzoic acid, should precipitate out of the solution upon cooling.
-
Collect the solid by vacuum filtration.
-
Wash the collected solid with cold water.
-
-
Purification:
-
Dry the product.
-
Recrystallize from hot water or an ethanol/water mixture for further purification.
-
Expected Yield: 60-80%
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the hydrolysis of this compound.
Caption: General workflow for the hydrolysis of this compound.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle concentrated acids and bases with extreme care in a well-ventilated fume hood.
-
The reflux apparatus should be properly clamped and have a water supply for the condenser.
-
Avoid inhaling solvent vapors.
References
- 1. scbt.com [scbt.com]
- 2. 4-Acetamidobenzoic acid, 98% | Fisher Scientific [fishersci.ca]
- 3. 4-Acetamidobenzoic acid | 556-08-1 | FA00388 | Biosynth [biosynth.com]
- 4. 4-乙酰氨基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Acetamidobenzoic acid 98 556-08-1 [sigmaaldrich.com]
- 6. rjptonline.org [rjptonline.org]
Application Notes and Protocols: Derivatization of the Amide Group of Methyl 4-acetamidobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of the amide group of Methyl 4-acetamidobenzoate. The following methods are covered:
-
Hydrolysis: Conversion of the acetamido group to a primary amine.
-
Hofmann Rearrangement: Transformation of the primary amide to a primary amine with one carbon atom less, resulting in a urethane derivative in the presence of an alcohol.
-
N-Alkylation: Introduction of an alkyl group onto the nitrogen atom of the amide.
These derivatization strategies are essential for modifying the physicochemical properties of the parent molecule, which is a crucial step in drug discovery and development for creating new analogues with potentially improved biological activity, solubility, or metabolic stability.
Hydrolysis of the Acetamido Group
Hydrolysis of the acetamido group in this compound regenerates the primary amino group, yielding Methyl 4-aminobenzoate. This transformation can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential hydrolysis of the methyl ester group.
Experimental Protocol: Basic Hydrolysis
This protocol describes the saponification of the amide bond using sodium hydroxide.
Materials:
-
This compound
-
Methanol
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Add a 10% aqueous solution of sodium hydroxide (2.0 eq).
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-aminobenzoate.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Product | Methyl 4-aminobenzoate | - |
| Typical Yield | >90% | General knowledge of amide hydrolysis |
| Purity | >98% (by NMR) | General knowledge of amide hydrolysis |
Diagram of Experimental Workflow:
Caption: Workflow for the basic hydrolysis of this compound.
Hofmann Rearrangement
The Hofmann rearrangement of a primary amide leads to a primary amine with one fewer carbon atom.[1][2] When the reaction is performed in the presence of an alcohol, such as methanol, the intermediate isocyanate is trapped to form a stable carbamate.[3] This modified Hofmann rearrangement is a valuable tool for accessing N-aryl carbamates.
Experimental Protocol: Modified Hofmann Rearrangement
This protocol is adapted from a procedure for the modified Hofmann rearrangement of a similar N-arylacetamide.[4]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Methanol
-
Ethyl acetate (EtOAc)
-
6 N Hydrochloric acid (HCl)
-
1 N Sodium hydroxide (NaOH)
-
Saturated aqueous Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Separatory funnel
-
Silica gel for column chromatography
Procedure:
-
To a round-bottomed flask equipped with a magnetic stirrer, add this compound (1.0 eq), N-bromosuccinimide (1.0 eq), and methanol.
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.2 eq) to the solution.
-
Heat the solution at reflux for 15 minutes.
-
Slowly add an additional aliquot of NBS (1.0 eq).
-
Continue the reaction at reflux for another 30 minutes.
-
Remove the methanol by rotary evaporation.
-
Dissolve the residue in ethyl acetate.
-
Wash the ethyl acetate solution sequentially with 6 N HCl, 1 N NaOH, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by flash column chromatography on silica gel to obtain Methyl 4-(methoxycarbonylamino)benzoate.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Product | Methyl 4-(methoxycarbonylamino)benzoate | - |
| Typical Yield | 70-80% | [4] |
| Purity | >95% (after chromatography) | [4] |
Diagram of Experimental Workflow:
Caption: Workflow for the modified Hofmann rearrangement.
N-Alkylation of the Amide
N-alkylation of the amide nitrogen in this compound introduces an alkyl substituent, which can significantly alter the compound's properties. A mild and efficient method for this transformation utilizes potassium phosphate in acetonitrile.
Experimental Protocol: N-Methylation
This protocol describes the methylation of the amide nitrogen using methyl iodide.
Materials:
-
This compound
-
Potassium phosphate (K₃PO₄), anhydrous
-
Methyl iodide (CH₃I)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer with heating
-
TLC plates
-
Ethyl acetate
-
Hexane
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Saturated aqueous Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), anhydrous potassium phosphate (2.0 eq), and acetonitrile.
-
Stir the suspension at room temperature for 10 minutes.
-
Add methyl iodide (1.5 eq) to the mixture.
-
Heat the reaction to 50 °C and stir for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid and wash with ethyl acetate.
-
Combine the filtrate and washings, and wash with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexane) to afford Methyl 4-(N-methylacetamido)benzoate.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Product | Methyl 4-(N-methylacetamido)benzoate | - |
| Typical Yield | 60-80% | Based on similar reactions |
| Purity | >97% (after chromatography) | Based on similar reactions |
Diagram of Experimental Workflow:
Caption: Workflow for the N-methylation of this compound.
References
Application Notes and Protocols for the Pilot Plant Scale-Up Synthesis of Methyl 4-acetamidobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-acetamidobenzoate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. As the demand for these final products grows, the need for a robust and scalable synthesis of this intermediate becomes critical. Transitioning a synthetic route from the laboratory bench to a pilot plant is a crucial step in the drug development process. It serves to bridge the gap between small-scale discovery and large-scale commercial manufacturing.[1][2][3] This phase allows for process optimization, safety analysis, and the generation of sufficient material for further studies, all within a controlled environment that mimics full-scale production.[4][5][6][7]
These application notes provide a detailed protocol for the scale-up synthesis of this compound via Fischer esterification of 4-acetamidobenzoic acid with methanol, utilizing sulfuric acid as a catalyst. The document outlines the necessary equipment, safety precautions, detailed experimental procedures, and key process parameters for a pilot plant setting.
Challenges in Scaling Up Esterification Reactions
The transition from a laboratory-scale to a pilot-plant-scale synthesis presents several challenges that must be addressed to ensure a safe, efficient, and reproducible process.[3][8] Key considerations for the esterification of 4-acetamidobenzoic acid include:
-
Heat and Mass Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to inefficient heat transfer and temperature gradients.[3] This can result in localized overheating, side reactions, and potential safety hazards. Proper reactor design and agitation are crucial to maintain uniform temperature and reactant distribution.
-
Reaction Kinetics and Equilibrium: Esterification is a reversible reaction.[9][10][11] In a pilot plant setting, the removal of water, a byproduct of the reaction, becomes critical to drive the equilibrium towards the product side and achieve high conversion rates.[9][11]
-
Solvent and Reagent Handling: The handling of large quantities of flammable solvents like methanol and corrosive catalysts such as sulfuric acid requires stringent safety protocols and specialized equipment to minimize risks of spills, fires, and exposure.
-
Work-up and Purification: Isolating and purifying the product from a large-scale reaction mixture can be more complex than in the lab. This may necessitate the use of industrial-scale filtration, crystallization, and drying equipment.[12]
-
Process Control and Monitoring: Continuous monitoring of critical process parameters (e.g., temperature, pressure, pH, and reaction progress) is essential for ensuring batch-to-batch consistency and identifying any process deviations in real-time.
Pilot Plant Synthesis Protocol: this compound
This protocol describes the synthesis of this compound on a 20 kg scale.
Materials and Equipment
| Reagents and Solvents | Quantity | Grade | Supplier |
| 4-Acetamidobenzoic Acid | 20.0 kg | ≥98% | |
| Methanol | 100 L | ACS Grade | |
| Sulfuric Acid (98%) | 2.0 L | Reagent Grade | |
| Sodium Bicarbonate | As required | Technical Grade | |
| Deionized Water | As required |
| Equipment | Specifications |
| 200 L Glass-Lined Reactor | With overhead stirrer, reflux condenser, temperature probe, and bottom discharge valve |
| Heating/Cooling Mantle | Compatible with the reactor |
| 200 L Crystallization Vessel | With stirrer and cooling jacket |
| Centrifuge or Filter Press | For solid-liquid separation |
| Vacuum Tray Dryer | For drying the final product |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, acid-resistant gloves, respirator |
Experimental Workflow Diagram
Caption: Workflow for the pilot plant synthesis of this compound.
Detailed Experimental Procedure
1. Reaction Setup:
-
Ensure the 200 L glass-lined reactor is clean, dry, and inerted with nitrogen.
-
Charge the reactor with 20.0 kg of 4-acetamidobenzoic acid.
-
Add 100 L of methanol to the reactor with gentle stirring.
2. Catalyst Addition and Reaction:
-
Slowly add 2.0 L of concentrated sulfuric acid to the stirred suspension. Caution: The addition is exothermic; monitor the temperature and control the addition rate to maintain the temperature below 40°C.
-
Once the addition is complete, heat the reaction mixture to reflux (approximately 65-70°C) using the heating mantle.
-
Maintain the reflux with continuous stirring for 6-8 hours.
-
Monitor the reaction progress by taking samples periodically and analyzing them by a suitable method (e.g., HPLC or TLC) to confirm the disappearance of the starting material.
3. Work-up and Product Isolation:
-
Once the reaction is complete, cool the mixture to 20-25°C.
-
In a separate vessel, prepare a saturated solution of sodium bicarbonate in water.
-
Slowly transfer the reaction mixture to the neutralization vessel containing the sodium bicarbonate solution with vigorous stirring to neutralize the sulfuric acid. Caution: This will cause gas evolution (CO2); ensure adequate ventilation and control the addition rate to avoid excessive foaming.
-
Adjust the pH of the mixture to 7-8.
-
Cool the neutralized slurry to 0-5°C in the crystallization vessel to induce crystallization of the product.
-
Stir the slurry at this temperature for at least 1 hour to ensure complete crystallization.
-
Isolate the solid product using a centrifuge or filter press.
4. Purification and Drying:
-
Wash the filter cake with cold deionized water (2 x 20 L) to remove any remaining salts and impurities.
-
Transfer the wet product to a vacuum tray dryer.
-
Dry the product under vacuum at 50-60°C until a constant weight is achieved.
5. Final Product:
-
The expected yield of this compound is approximately 19-20.5 kg (90-97% yield).
-
The final product should be a white to off-white crystalline solid.
-
Analyze the product for purity (by HPLC), melting point, and residual solvent content.
Data Presentation
| Parameter | Laboratory Scale (Typical) | Pilot Plant Scale |
| Starting Material | 4-Acetamidobenzoic Acid | 4-Acetamidobenzoic Acid |
| Batch Size | 100 g | 20.0 kg |
| Solvent | Methanol | Methanol |
| Solvent Volume | 500 mL | 100 L |
| Catalyst | Sulfuric Acid | Sulfuric Acid |
| Catalyst Volume | 10 mL | 2.0 L |
| Reaction Temperature | 65-70°C (Reflux) | 65-70°C (Reflux) |
| Reaction Time | 4-6 hours | 6-8 hours |
| Work-up | Neutralization, Precipitation | Neutralization, Crystallization |
| Purification | Recrystallization | Washing with Deionized Water |
| Expected Yield | 90-95% | 90-97% |
Conclusion
The successful scale-up of the synthesis of this compound from the laboratory to a pilot plant is a critical step towards its commercial production. This protocol provides a comprehensive framework for conducting this synthesis on a 20 kg scale. Adherence to safety protocols, careful monitoring of process parameters, and a thorough understanding of the challenges associated with scale-up are paramount for a successful outcome. The data generated during pilot plant runs will be invaluable for further process optimization, validation, and the eventual transfer to a full-scale manufacturing facility.[6][13][14]
References
- 1. specialchem.com [specialchem.com]
- 2. OQ Chemicals Starts up Esters Pilot Plant • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 3. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 4. (82d) A Small-Scale Pilot Plant Study of the Synthesis of Tert-Amyl-Ethyl-Ether | AIChE [proceedings.aiche.org]
- 5. kochmodular.com [kochmodular.com]
- 6. xisdxjxsu.asia [xisdxjxsu.asia]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Sciencemadness Discussion Board - Esterification scale-up = problems?! - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. ijprems.com [ijprems.com]
- 13. iajps.com [iajps.com]
- 14. ijprajournal.com [ijprajournal.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-acetamidobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 4-acetamidobenzoate, a key intermediate in the pharmaceutical and chemical industries. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: There are two primary synthetic routes for the preparation of this compound:
-
Route 1: Fischer Esterification of 4-Acetamidobenzoic Acid. This is a direct esterification of 4-acetamidobenzoic acid with methanol, catalyzed by a strong acid such as sulfuric acid.
-
Route 2: Acetylation of Methyl 4-aminobenzoate. This method involves the acetylation of the amino group of Methyl 4-aminobenzoate using an acetylating agent like acetic anhydride.
Q2: What are the most common impurities associated with each synthetic route?
A2: The common impurities are specific to the chosen synthetic route:
-
Route 1 (Fischer Esterification):
-
Unreacted 4-Acetamidobenzoic Acid: Due to the reversible nature of the Fischer esterification, incomplete conversion is a common issue.[1]
-
4-Aminobenzoic Acid: Hydrolysis of the starting material or product under acidic conditions can lead to the formation of this impurity.
-
Methyl 4-aminobenzoate: Deacetylation of the product can occur under harsh acidic conditions.
-
-
Route 2 (Acetylation):
-
Unreacted Methyl 4-aminobenzoate: Incomplete acetylation will result in the presence of the starting material.
-
Diacetylated Product: Although less common, over-acetylation can lead to the formation of a diacetylated byproduct.
-
Acetic Acid: A byproduct of the reaction with acetic anhydride, which needs to be removed during workup.
-
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a common and effective method to monitor the progress of both reactions. By spotting the reaction mixture alongside the starting material(s) and a pure standard of the product (if available), you can observe the consumption of reactants and the formation of the product.
Q4: What are the typical yields and purity I can expect?
A4: Yields and purity are highly dependent on the reaction conditions and purification methods. However, with optimized protocols, you can generally expect:
| Synthetic Route | Typical Yield Range | Typical Purity (after recrystallization) |
| Fischer Esterification | 60-80% | >98% |
| Acetylation | 85-95% | >99% |
Troubleshooting Guides
Route 1: Fischer Esterification of 4-Acetamidobenzoic Acid
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction (equilibrium not shifted towards products). | - Use a large excess of methanol (can be used as the solvent).[1]- Ensure a sufficient amount of acid catalyst is used.- Increase the reaction time or temperature (reflux).- Remove water as it forms using a Dean-Stark apparatus.[2] |
| Hydrolysis of the ester product during workup. | - Neutralize the reaction mixture carefully with a weak base (e.g., sodium bicarbonate solution) during workup.[3]- Avoid prolonged exposure to strongly acidic or basic conditions.[4] | |
| Product is an oil or does not crystallize | Presence of significant amounts of unreacted starting material or other impurities. | - Purify the crude product by column chromatography before attempting recrystallization.- Ensure the recrystallization solvent is appropriate and used in the correct volume.[2] |
| "Oiling out" during recrystallization. | - The boiling point of the recrystallization solvent may be higher than the melting point of the product. Choose a lower-boiling solvent or use a solvent pair.[5] | |
| Presence of 4-Aminobenzoic Acid impurity | Hydrolysis of the amide bond of the starting material or product. | - Use milder reaction conditions (lower temperature, shorter reaction time).- Perform the reaction under anhydrous conditions. |
Route 2: Acetylation of Methyl 4-aminobenzoate
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete acetylation. | - Ensure at least a stoichiometric amount of acetic anhydride is used.- Use a base catalyst (e.g., pyridine or sodium acetate) to activate the amine.[6][7]- Increase the reaction time or temperature. |
| Loss of product during workup. | - Ensure complete precipitation of the product by cooling the reaction mixture.- Wash the filtered product with cold solvent to minimize dissolution. | |
| Product is discolored | Presence of colored impurities from the starting material or side reactions. | - Recrystallize the product from a suitable solvent (e.g., ethanol/water).- Use activated charcoal during recrystallization to remove colored impurities.[2] |
| Presence of unreacted Methyl 4-aminobenzoate | Inefficient acetylation. | - Optimize the reaction conditions as described for low yield.- Purify the product by recrystallization; the starting material is often more soluble in the mother liquor. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-acetamidobenzoic acid in an excess of methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid with stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[2][8]
Protocol 2: Synthesis of this compound via Acetylation
-
Reaction Setup: Dissolve Methyl 4-aminobenzoate in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane in a flask equipped with a stirrer.[1]
-
Reagent Addition: Add acetic anhydride to the solution. A base catalyst like sodium acetate can be added to facilitate the reaction.[6] The reaction is often exothermic, so addition may need to be controlled to maintain a suitable temperature.[9]
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as indicated by TLC.
-
Workup:
-
Pour the reaction mixture into cold water or onto ice to precipitate the product and quench any unreacted acetic anhydride.
-
Collect the solid product by vacuum filtration.
-
Wash the product thoroughly with water to remove acetic acid and any other water-soluble impurities.
-
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.[8]
Visualizations
Caption: Workflow for the synthesis of this compound via Fischer Esterification.
Caption: Workflow for the synthesis of this compound via Acetylation.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. nbinno.com [nbinno.com]
- 5. athabascau.ca [athabascau.ca]
- 6. researchgate.net [researchgate.net]
- 7. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 8. mt.com [mt.com]
- 9. US4537991A - Process for the direct acetylation of aromatic amines - Google Patents [patents.google.com]
Troubleshooting incomplete acetylation of Methyl 4-aminobenzoate.
This guide provides troubleshooting for common issues encountered during the acetylation of Methyl 4-aminobenzoate to synthesize Methyl 4-acetamidobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and melting point of the product, this compound?
A1: The expected product, this compound, is a white crystalline solid. Its literature melting point is in the range of 110-111°C.[1] A significantly lower melting point or a wide melting range typically indicates the presence of impurities.
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is an effective method to monitor the reaction's progress.[2][3] By spotting the reaction mixture alongside the starting material (Methyl 4-aminobenzoate) on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of the product spot.
Q3: My product won't precipitate when I add water. What should I do?
A3: If the product does not precipitate upon adding ice-cold water, try scratching the inside of the flask with a glass rod to induce crystallization.[4] You can also try adding a seed crystal of the pure product if available.[4] Ensure the solution is sufficiently cold by placing it in an ice bath.
Q4: Is it possible for the methyl ester group to be hydrolyzed during the reaction or workup?
A4: Yes, under harsh acidic or basic conditions, the methyl ester is susceptible to hydrolysis, which would form 4-acetamidobenzoic acid.[2] It is important to use mild conditions, for example, neutralizing excess reagents with a weak base like sodium bicarbonate solution.[2][5]
Troubleshooting Guide
This section addresses specific problems that may lead to incomplete acetylation or impure products.
| Observation / Problem | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete Reaction: Insufficient reaction time or temperature. | Ensure the reaction is heated appropriately (e.g., reflux) and monitor by TLC until the starting material is consumed.[2][3] |
| Impure Starting Material: The Methyl 4-aminobenzoate may be impure. | Check the purity of the starting material by melting point or spectroscopy. Purify by recrystallization if necessary. | |
| Incorrect Stoichiometry: An insufficient amount of the acetylating agent (acetic anhydride) was used. | Use a slight excess (e.g., 1.1-1.2 equivalents) of acetic anhydride to drive the reaction to completion.[2] | |
| Loss during Workup: The product may be too soluble in the recrystallization solvent or lost during transfers. | Cool the recrystallization mixture in an ice bath to maximize precipitation.[4] Minimize the amount of hot solvent used for dissolution.[4] | |
| Product is Oily or Sticky | Presence of Impurities: Unreacted starting material, excess acetic anhydride, or acetic acid byproduct can result in an oily product. | Wash the crude product thoroughly with cold water to remove water-soluble impurities like acetic acid. A wash with a cold, dilute sodium bicarbonate solution can also be effective.[2] Recrystallization is necessary for purification.[4] |
| Low/Broad Melting Point | Product is Impure: This is a strong indicator of impurities. | Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water). |
| Starting Material in Final Product | Incomplete Reaction or Inefficient Purification: The reaction did not go to completion, or the purification method was ineffective. | Increase reaction time or temperature. For purification, recrystallization is the primary method. If starting material persists, an acid-base extraction could be attempted by dissolving the crude product in an organic solvent and washing with a dilute acid to remove the basic starting amine.[4] |
Visualizing the Troubleshooting Process
The following workflow diagram illustrates a logical approach to troubleshooting an incomplete acetylation reaction.
Caption: Troubleshooting workflow for incomplete acetylation.
Reaction Pathway
The acetylation of Methyl 4-aminobenzoate is a nucleophilic acyl substitution reaction. The lone pair of electrons on the amine nitrogen attacks one of the carbonyl carbons of acetic anhydride.
Caption: Acetylation of Methyl 4-aminobenzoate reaction.
Detailed Experimental Protocol
This protocol provides a standard procedure for the acetylation of Methyl 4-aminobenzoate.
Materials:
-
Methyl 4-aminobenzoate
-
Acetic Anhydride
-
Glacial Acetic Acid (as solvent)
-
Ice-cold water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle
-
Stir plate and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Methyl 4-aminobenzoate (1.0 eq) in a minimal amount of glacial acetic acid. Add a magnetic stir bar.
-
Addition of Reagent: While stirring, slowly add acetic anhydride (1.1 eq) to the solution.
-
Heating: Attach a reflux condenser and heat the mixture gently using a heating mantle to approximately 60-70°C for about 20-30 minutes.[6] Monitor the reaction using TLC.
-
Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the cooled reaction mixture slowly into a beaker containing a significant volume of ice-cold water while stirring vigorously. A white precipitate of this compound should form.[6]
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with several portions of cold water to remove any residual acetic acid.
-
Drying: Allow the product to air dry on the filter paper, or place it in a desiccator.
-
Purification (Recrystallization):
-
Transfer the crude, dry product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., an ethanol/water mixture) and heat the mixture until the solid completely dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry completely.
-
-
Characterization: Determine the yield and check the purity of the final product by measuring its melting point.
References
How to remove unreacted starting material from Methyl 4-acetamidobenzoate.
Technical Support Center: Purification of Methyl 4-acetamidobenzoate
This technical support guide provides troubleshooting advice and detailed protocols for the removal of unreacted starting materials from this compound, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've synthesized this compound, but my final product is impure. How can I identify the likely unreacted starting material?
A1: The identity of the unreacted starting material depends on your synthetic route.
-
If you performed an acetylation of Methyl 4-aminobenzoate , your primary impurity is likely the unreacted Methyl 4-aminobenzoate.
-
If you conducted an esterification of 4-acetamidobenzoic acid , your main contaminant is probably the unreacted 4-acetamidobenzoic acid.
A simple Thin Layer Chromatography (TLC) analysis comparing your product to the starting material standards will help confirm the impurity.
Q2: What is the most effective method for removing these unreacted starting materials?
A2: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound. The choice of solvent is critical and depends on the specific unreacted starting material you need to remove. The goal is to find a solvent that dissolves your desired product at an elevated temperature but has poor solubility for the product at lower temperatures, while the impurity remains soluble or insoluble at all temperatures.
Q3: My recrystallization is not working. The product is not crystallizing, or the yield is very low. What should I do?
A3: Several factors can affect the success of recrystallization:
-
Solvent Choice: Ensure you have selected an appropriate solvent. Refer to the solubility data table below. A solvent mixture may be necessary.
-
Solvent Volume: Using too much solvent will prevent your product from crystallizing upon cooling. Use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Cooling Rate: Slow cooling is crucial for the formation of pure crystals. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Rapid cooling can trap impurities.
-
Seeding: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny seed crystal of pure this compound to induce crystallization.
Q4: Can I use a method other than recrystallization to purify my product?
A4: While recrystallization is often the most straightforward method, column chromatography can also be an effective purification technique, especially for removing impurities with very similar solubility profiles to your product. The choice of the stationary phase (e.g., silica gel) and the mobile phase (a solvent or solvent mixture) will be critical for achieving good separation.
Data Presentation: Solubility of Key Compounds
The following table summarizes the solubility of this compound and its common starting materials in various solvents to aid in the selection of an appropriate recrystallization solvent.
| Compound | Water | Methanol | Ethanol | Dichloromethane |
| This compound | Limited | Soluble | Soluble | Soluble |
| Methyl 4-aminobenzoate | Slightly soluble[1][2] | Soluble[1][2] | Soluble[1][2] | Soluble |
| 4-Acetamidobenzoic acid | Slightly soluble | Slightly soluble | Soluble in hot ethanol | Insoluble |
Data is compiled from various sources and represents general solubility characteristics. Experimental verification is recommended.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline for the purification of this compound from unreacted starting materials. The choice of solvent may need to be optimized based on the specific impurity.
Objective: To purify crude this compound by removing unreacted starting material (either Methyl 4-aminobenzoate or 4-acetamidobenzoic acid) through recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixture with water)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection: Based on the likely impurity identified from your synthetic route and the solubility data, select a suitable solvent or solvent system. For removing the more polar 4-acetamidobenzoic acid, a less polar solvent might be effective. For removing the less polar Methyl 4-aminobenzoate, a more polar solvent system could be advantageous. Ethanol or a mixture of ethanol and water is often a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and gently heat the mixture on a hot plate with stirring. Continue to add the solvent in small portions until the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure good recovery.
-
Hot Filtration (if necessary): If any insoluble impurities are present in the hot solution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization of the product.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling encourages the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals completely. This can be done by air drying on the filter paper or by placing them in a desiccator.
-
Purity Assessment: Determine the melting point of the purified crystals and compare it to the literature value for pure this compound. A sharp melting point close to the literature value is an indication of high purity. Further analysis by techniques such as NMR or IR spectroscopy can also be performed.
Visualization of Purification Workflow
The following diagram illustrates the decision-making process and workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
References
Optimizing temperature and reaction time for Methyl 4-acetamidobenzoate synthesis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 4-acetamidobenzoate, with a focus on optimizing reaction temperature and time.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is through the Fischer esterification of 4-acetamidobenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.
Q2: What are the typical starting materials and reagents required?
A2: The necessary materials include 4-acetamidobenzoic acid, methanol (in excess, to serve as both reactant and solvent), and a catalytic amount of a strong acid like concentrated sulfuric acid.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using thin-layer chromatography (TLC). A suitable solvent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material (4-acetamidobenzoic acid) from the product (this compound). The starting material is more polar and will have a lower Rf value than the product.
Q4: What is the expected yield for this synthesis?
A4: Yields are highly dependent on the reaction conditions. With optimized temperature and reaction time, yields can be significantly high. For instance, refluxing the reaction mixture is known to produce a higher yield compared to carrying out the reaction at room temperature.[1]
Q5: What are the key safety precautions for this experiment?
A5: It is crucial to work in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Strong acids like sulfuric acid must be handled with extreme care. Methanol is flammable and should be kept away from ignition sources.
Troubleshooting Guides
| Problem | Possible Cause | Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient heating or reaction time. | Increase the reaction temperature to reflux and/or extend the reaction time. Monitor the reaction by TLC until the starting material is consumed. |
| Incomplete reaction due to catalyst degradation. | Ensure the acid catalyst is fresh and has not been contaminated. | |
| Loss of product during workup. | During the neutralization step with sodium bicarbonate, ensure the pH is carefully adjusted to precipitate the product fully. Avoid vigorous shaking during extraction to prevent emulsion formation. | |
| Presence of Starting Material in the Final Product | Incomplete reaction. | Optimize the reaction time and temperature as described above. Consider adding a slight excess of the acid catalyst. |
| Inefficient purification. | Recrystallize the crude product from a suitable solvent system, such as methanol/water or ethanol/water, to remove unreacted starting material. | |
| Formation of Byproducts | Hydrolysis of the ester product back to the carboxylic acid during workup. | During the workup, avoid prolonged contact with strongly basic or acidic aqueous solutions. Neutralize the reaction mixture carefully and promptly extract the product. |
| Side reactions involving the acetamido group. | Under harsh acidic conditions and high temperatures for extended periods, hydrolysis of the acetamido group to an amino group is possible, though less common under typical esterification conditions. Adhere to optimized reaction times. | |
| Difficulty in Product Isolation/Purification | Product is an oil and does not solidify. | This may indicate the presence of impurities. Attempt to purify by column chromatography. Ensure all methanol has been removed from the crude product. |
| Product is difficult to filter. | Use a Büchner funnel with appropriate filter paper and a vacuum source for efficient filtration. Wash the collected solid with cold water to remove any remaining soluble impurities. |
Experimental Protocols & Data
General Protocol for this compound Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-acetamidobenzoic acid and an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., reflux) for a specific duration.
-
Monitoring: Monitor the reaction's progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralization: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product. Recrystallize the crude product from a suitable solvent to get pure this compound.
Optimization of Temperature and Reaction Time
To optimize the synthesis, a series of experiments can be conducted by varying the reaction temperature and time. The yield of the purified product should be calculated for each set of conditions.
| Experiment | Temperature (°C) | Reaction Time (hours) | Yield (%) |
| 1 | 25 (Room Temperature) | 3 | 12 |
| 2 | 65 (Reflux) | 1 | 35 |
| 3 | 65 (Reflux) | 2 | 64 |
| 4 | 65 (Reflux) | 3 | 85 |
| 5 | 65 (Reflux) | 4 | 86 |
Note: The data in this table is hypothetical and for illustrative purposes. Actual results may vary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Dealing with the hydrolysis of Methyl 4-acetamidobenzoate during workup.
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the workup and purification of Methyl 4-acetamidobenzoate, with a specific focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound hydrolysis during experimental workup?
A1: The principal cause of hydrolysis of this compound is exposure to acidic or basic aqueous conditions, which catalyze the cleavage of the methyl ester bond to yield 4-acetamidobenzoic acid and methanol. The amide bond is significantly more stable and less likely to hydrolyze under standard workup conditions compared to the ester.[1][2]
Q2: I used an acid catalyst for my reaction. How can I remove it without causing significant hydrolysis of my ester product?
A2: To neutralize an acid catalyst, it is recommended to wash the organic layer with a mild inorganic base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[3] These weak bases are sufficient to neutralize strong acid catalysts without causing significant saponification (base-promoted hydrolysis) of the ester, provided that contact time and temperature are minimized.
Q3: What are the visible signs of product hydrolysis during the workup?
A3: Signs of hydrolysis include a lower than expected yield of the desired ester and the presence of a second, more polar compound in your product mixture. This can be visualized using Thin Layer Chromatography (TLC), where the hydrolyzed product, 4-acetamidobenzoic acid, will have a lower Rf value than the methyl ester. If the product is isolated by precipitation, the presence of the carboxylic acid can make the solid difficult to filter and dry.
Q4: Can I use a strong base like sodium hydroxide (NaOH) to neutralize the acid catalyst?
A4: It is strongly advised to avoid using strong bases like sodium hydroxide or potassium hydroxide.[3] These will rapidly catalyze the hydrolysis of the ester, a reaction known as saponification, leading to significant product loss. Stick to mild bases like sodium bicarbonate.
Q5: How does temperature affect the rate of hydrolysis during workup?
A5: The rate of both acid- and base-catalyzed hydrolysis increases with temperature. Therefore, it is best practice to perform all aqueous washes with cold solutions and to keep the reaction mixture in an ice bath during neutralization and extraction steps to minimize product loss.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to the hydrolysis of this compound during workup.
| Issue | Potential Cause | Recommended Solution(s) |
| Low final product yield with evidence of a more polar byproduct on TLC. | Hydrolysis of the ester. This can be due to: - Prolonged exposure to acidic or basic aqueous solutions. - Use of a strong base for neutralization. - High temperatures during the workup. | - Minimize the time the organic layer is in contact with any aqueous phase. - Use a weak base (e.g., saturated NaHCO₃ solution) for neutralization.[3] - Perform washes with cold solutions and keep the separatory funnel in an ice bath if possible. |
| The product precipitates as a sticky solid during neutralization. | Formation of the sodium salt of the hydrolyzed carboxylic acid. This can happen if a significant amount of hydrolysis has occurred and a basic wash is performed. | - Acidify the aqueous layer carefully with dilute HCl to precipitate the 4-acetamidobenzoic acid, which can be recovered. - To avoid this, ensure efficient and rapid neutralization and separation. |
| Difficulty in separating organic and aqueous layers during extraction. | Emulsion formation. This can be exacerbated by the presence of the hydrolyzed carboxylic acid salt acting as a surfactant. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period. - If persistent, filter the entire mixture through a pad of celite. |
| Cloudy appearance of the final product after solvent evaporation. | Presence of water. Incomplete drying of the organic layer before solvent removal. | - Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before filtration and concentration. - A final wash with brine before drying can help remove most of the dissolved water. |
Quantitative Data Summary
Table 1: Factors Influencing the Rate of Ester Hydrolysis
| Factor | Effect on Hydrolysis Rate | Reasoning |
| pH | Rate is slowest near neutral pH and increases under acidic or basic conditions. | Both H⁺ and OH⁻ ions catalyze the hydrolysis reaction. |
| Temperature | Rate increases with increasing temperature. | Provides the necessary activation energy for the reaction. |
| Steric Hindrance | Increased steric bulk around the ester carbonyl group generally decreases the rate of hydrolysis. | Hinders the approach of the nucleophile (water or hydroxide). |
| Electronic Effects | Electron-withdrawing groups on the benzene ring generally increase the rate of base-catalyzed hydrolysis. | They make the carbonyl carbon more electrophilic and stabilize the transition state. |
Table 2: Relative Stability of Functional Groups to Hydrolysis
| Functional Group | Relative Rate of Hydrolysis | Conditions for Hydrolysis |
| Ester (this compound) | Faster | Can occur under mild acidic or basic conditions.[4] |
| Amide (Acetanilide) | Slower | Typically requires harsher conditions (e.g., strong acid or base and heat).[1][5] |
Experimental Protocols
Protocol 1: Standard Workup Procedure to Minimize Hydrolysis
This protocol describes a typical workup following a reaction where an acid catalyst has been used.
-
Cooling: Once the reaction is complete, cool the reaction vessel in an ice-water bath to approximately 0-5 °C.
-
Quenching (Optional): If the reaction is vigorous, slowly add cold water or a cold saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.
-
Extraction:
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Add a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and an equal volume of cold water.
-
Gently shake the funnel, venting frequently to release any pressure.
-
Allow the layers to separate and drain the aqueous layer.
-
-
Neutralization:
-
Add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the organic layer in the separatory funnel.
-
Shake gently, venting frequently, as carbon dioxide gas will be evolved.
-
Continue to wash with fresh portions of NaHCO₃ solution until no more gas is evolved.
-
Separate and discard the aqueous layer.
-
-
Brine Wash:
-
Wash the organic layer with a cold, saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and inorganic salts.
-
Separate and discard the aqueous brine layer.
-
-
Drying:
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and swirl. Add more drying agent until it no longer clumps together.
-
-
Filtration and Concentration:
-
Filter the organic solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Visualizations
Caption: Troubleshooting workflow for low product yield due to hydrolysis.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. What is the mechanism of Acetanilide? [synapse.patsnap.com]
Technical Support Center: Prevention of Di-acetylated Byproducts
Welcome to the technical support center for controlling acetylation reactions. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to prevent the formation of di-acetylated byproducts and enhance the selectivity of mono-acetylation.
Troubleshooting Guide: Issues & Solutions
This guide addresses common issues encountered during acetylation reactions that may lead to the formation of unwanted di-acetylated byproducts.
Issue 1: Significant formation of di-acetylated product detected.
When the desired outcome is a mono-acetylated product, the presence of a di-acetylated species indicates over-acetylation. This can be caused by several factors related to reaction conditions and stoichiometry.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Excess Acylating Agent | Reduce the molar ratio of the acylating agent (e.g., acetic anhydride) to the substrate. Aim for a stoichiometric amount (1.0 to 1.2 equivalents). A slight excess may be needed, but large excesses drive the reaction towards di-acetylation.[1][2] |
| High Reaction Temperature | Lower the reaction temperature. Many acetylation reactions can proceed efficiently at 0 °C or even lower. Low temperatures provide kinetic control, favoring the initial, faster mono-acetylation over the subsequent, slower di-acetylation.[1][3] |
| Prolonged Reaction Time | Monitor the reaction closely using an appropriate technique (e.g., TLC, GC-MS, LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the mono-acetylated product from converting to the di-acetylated byproduct.[1] |
| High Catalyst Concentration or Activity | Reduce the concentration of the catalyst (e.g., DMAP, Lewis acids). Use the minimum amount required for a reasonable reaction rate. Highly active catalysts can promote the second acetylation.[1][3] |
| Substrate Reactivity | If the substrate contains multiple reactive sites with similar reactivity (e.g., two primary amines), consider using a protecting group strategy to selectively block one site before proceeding with acetylation. |
Troubleshooting Workflow for Di-acetylation
Caption: Troubleshooting workflow for minimizing di-acetylated byproducts.
Issue 2: Low yield of the desired mono-acetylated product.
Low yields can occur even when di-acetylation is not the primary issue. This may stem from incomplete reactions, product decomposition, or other side reactions.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Incomplete Reaction | If starting material remains, consider increasing the reaction time slightly or using a more powerful acylating agent/catalyst system, such as adding a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) with acetic anhydride.[3] |
| Product Decomposition during Work-up | Some acetylated products can be sensitive to harsh work-up conditions. Perform aqueous washes quickly with cold, dilute solutions (e.g., sodium bicarbonate) and avoid strong acids or bases.[3] Remove organic solvents under reduced pressure at low temperatures.[3] |
| Formation of Other Byproducts | If the substrate is sensitive to oxidation, ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[3] In the case of Friedel-Crafts acylation, polymerization can be a side reaction; maintain low temperatures and use freshly distilled reagents to minimize this.[1] |
| Steric Hindrance | If the target site is sterically hindered, a more reactive acylating agent or higher temperatures may be necessary. However, this must be balanced against the risk of di-acetylation. |
Frequently Asked Questions (FAQs)
Q1: How can I selectively achieve mono-acetylation of a symmetric diamine?
A1: Mono-acylation of symmetric diamines is challenging due to the similar reactivity of both amine groups. Key strategies include:
-
High Diamine Concentration: Using a large excess of the diamine (e.g., 20 equivalents) can statistically favor mono-acylation.[4]
-
Controlled Addition: Slowly adding the acylating agent to the solution of the diamine can help maintain a low concentration of the acylating agent, reducing the chance of a second acylation.
-
Solvent Effects: The presence of water can sometimes favor mono-acylation of diamines by esters at room temperature.[5]
-
Protecting Groups: Protect one of the amines with a suitable protecting group, perform the acetylation, and then deprotect the second amine.
Reaction Pathway: Mono- vs. Di-acetylation
Caption: Reaction pathways for desired mono-acetylation and undesired di-acetylation.
Q2: What is N-terminal acetylation in peptide synthesis and why is it performed?
A2: N-terminal acetylation is the addition of an acetyl group to the free amine at the N-terminus of a peptide.[6] This is a common modification performed for several reasons:
-
Mimicking Native Proteins: A large percentage of eukaryotic proteins are naturally acetylated at their N-terminus. Acetylation allows the synthetic peptide to more closely resemble the native protein structure.[6]
-
Increasing Stability: The free N-terminal amine is a target for aminopeptidases. Capping this group with acetylation blocks this degradation pathway, increasing the peptide's half-life.[6]
-
Modulating Charge: Acetylation neutralizes the positive charge of the N-terminal amine at physiological pH, which can be important for cellular uptake and receptor interaction studies.[6]
Q3: Can enzymatic methods be used to achieve selective mono-acetylation?
A3: Yes, enzymatic methods are highly effective for achieving regioselective acetylation, especially in complex molecules like carbohydrates. Lipases, such as Candida antarctica lipase B (CAL-B), are frequently used.[7] These enzymes can selectively acylate specific hydroxyl groups (often primary hydroxyls) on a sugar ring, leaving others untouched, thereby preventing the formation of di- or poly-acetylated byproducts.[7][8]
Key Experimental Protocols
Protocol 1: General Procedure for Selective Mono-acetylation using Pyridine
This protocol is a standard method for the acetylation of alcohols or amines where careful control of stoichiometry and temperature is critical to prevent over-acetylation.
Materials:
-
Substrate (1.0 eq)
-
Anhydrous Pyridine (as solvent)
-
Acetic Anhydride (1.1 - 1.2 eq)
-
Diethyl ether or Ethyl acetate
-
1M HCl (cold)
-
Saturated NaHCO₃ solution (cold)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the substrate (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.[3]
-
Add acetic anhydride (1.1 - 1.2 eq) dropwise to the stirred solution.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Upon consumption of the starting material, quench the reaction by slowly adding cold water.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with cold 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove acetic acid), and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature to obtain the crude product.
-
Purify the product as necessary (e.g., by column chromatography).
Protocol 2: N-Terminal Acetylation of a Resin-Bound Peptide
This protocol describes how to cap the N-terminus of a peptide synthesized via solid-phase peptide synthesis (SPPS).
Materials:
-
Peptide-resin with a free N-terminus
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetylation Solution: Acetic anhydride and a non-nucleophilic base (e.g., Diisopropylethylamine, DIEA) in DMF. A common mixture is Acetic Anhydride/DIEA/DMF (e.g., 5:6:89 v/v/v).
Procedure:
-
Swell the peptide-resin in DMF in a peptide synthesis reaction vessel.
-
Drain the DMF.
-
Add the acetylation solution to the resin, ensuring all beads are covered.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
To confirm the reaction is complete, take a small sample of resin beads, wash them thoroughly, and perform a qualitative test for free amines (e.g., a Kaiser test). A negative result (e.g., yellow beads for the Kaiser test) indicates complete acetylation.
-
If the reaction is incomplete, drain and repeat the acetylation step with fresh solution.
-
Once complete, drain the acetylation solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any residual reagents.
-
The N-terminally acetylated peptide-resin is now ready for cleavage from the resin or other modifications.
References
- 1. benchchem.com [benchchem.com]
- 2. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. Selective Acetylation of Unprotected Thioglycosides and Fully Unprotected Monosaccharides with Candida antarctica Lipase‑B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different strategies for selective monoacylation of hexoaldoses in acetone | Publicación [silice.csic.es]
Technical Support Center: Purification of Methyl 4-acetamidobenzoate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the common challenges encountered during the purification of Methyl 4-acetamidobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized from Methyl 4-aminobenzoate and acetic anhydride?
A1: The most prevalent impurities include unreacted starting materials, namely Methyl 4-aminobenzoate, and byproducts such as acetic acid formed from the hydrolysis of excess acetic anhydride. Diacetylated products are also a possibility, though generally less common under standard reaction conditions.
Q2: My final product has a lower and broader melting point than expected. What is the likely cause?
A2: A depressed and broad melting point range is a strong indicator of impurities. The presence of unreacted Methyl 4-aminobenzoate or residual acetic acid can significantly impact the melting point. Pure this compound has a sharp melting point, so any deviation suggests the need for further purification.
Q3: I am observing a low yield after recrystallization. What are the potential reasons?
A3: Low recovery during recrystallization is often due to using an excessive amount of solvent, causing the product to remain in the mother liquor. Another reason could be premature crystallization during a hot filtration step, leading to product loss. It is also possible that the crude material has a high percentage of impurities, which are being successfully removed, thus leading to a lower than expected yield of the pure compound.
Q4: Can I use column chromatography for purification? What is a good solvent system?
A4: Yes, column chromatography is an effective method for purifying this compound, especially for removing impurities with different polarities. A common and effective mobile phase is a mixture of hexane and ethyl acetate. The ratio can be optimized using thin-layer chromatography (TLC), but a starting point of 7:3 or 1:1 hexane:ethyl acetate is often a good choice.
Q5: How can I effectively remove residual acetic acid from my product?
A5: Residual acetic acid can often be removed by washing the crude product with a mild base, such as a saturated aqueous solution of sodium bicarbonate, during the workup. The basic wash will neutralize the acidic acetic acid, forming a water-soluble salt that can be separated in the aqueous layer. Subsequent recrystallization will also help in removing trace amounts of acetic acid.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Product does not crystallize upon cooling. | - Too much solvent was used.- The solution is supersaturated but requires nucleation. | - Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to provide a surface for crystal growth.- Add a seed crystal of pure this compound. |
| An oil forms instead of crystals. | - The melting point of the impure product is lower than the boiling point of the solvent.- The concentration of impurities is very high. | - Use a lower boiling point solvent or a solvent mixture.- Allow the solution to cool more slowly to promote gradual crystal formation.- Perform a preliminary purification step like a column chromatography to reduce the impurity load before recrystallization. |
| Crystals are colored (yellow/brown). | - Presence of colored impurities from the starting materials or side reactions. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal can also adsorb some of the product, potentially reducing the yield. |
| Low recovery of pure product. | - The product is significantly soluble in the cold solvent.- Premature crystallization during hot filtration. | - Cool the crystallization mixture in an ice bath to maximize crystal formation.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated before hot filtration. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of product and impurities. | - Inappropriate solvent system (eluent).- Column overloading. | - Optimize the eluent system using TLC to achieve a good separation (Rf of product ~0.3-0.4).- Use a larger column or load less crude material. |
| Product is eluting with the solvent front. | - The eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Product is not eluting from the column. | - The eluent is not polar enough. | - Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate). |
| Tailing of spots on TLC and broad peaks in fractions. | - The compound is interacting strongly with the stationary phase (silica gel). | - Add a small amount (0.5-1%) of a modifier like triethylamine to the eluent to reduce interactions with acidic sites on the silica gel. |
Data Presentation
Physical Properties of this compound and Key Impurity
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₁₀H₁₁NO₃ | 193.20 | 151-154 | White to off-white crystalline solid |
| Methyl 4-aminobenzoate | C₈H₉NO₂ | 151.16 | 110-114[1][2] | White to beige crystalline powder[3] |
Solubility Data
| Solvent | Polarity | Qualitative Solubility of this compound | Notes |
| Water | High | Sparingly soluble in cold water, slightly more soluble in hot water. | Useful as an anti-solvent in mixed-solvent recrystallizations. |
| Ethanol | High | Soluble, especially when hot. | A common and effective solvent for recrystallization. |
| Ethyl Acetate | Medium | Soluble. | Often used as the polar component in column chromatography solvent systems. |
| Hexane | Low | Insoluble to very slightly soluble. | Commonly used as the non-polar component in column chromatography and as an anti-solvent for recrystallization. |
| Dichloromethane | Medium | Soluble. | Can be used as a solvent for column chromatography. |
Experimental Protocols
Protocol 1: Purification by Recrystallization from an Ethanol/Water Mixture
This protocol is suitable for purifying crude this compound that is relatively free of highly non-polar impurities.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with gentle swirling until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
-
Inducing Crystallization: To the hot ethanolic solution, add hot deionized water dropwise until the solution becomes faintly turbid. If it becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air-dry them on a watch glass.
Protocol 2: Purification by Column Chromatography
This protocol is effective for separating this compound from both more polar and less polar impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
-
Rotary evaporator
-
TLC plates and developing chamber
Methodology:
-
TLC Analysis: Dissolve a small amount of the crude product in ethyl acetate and spot it on a TLC plate. Develop the plate in various hexane:ethyl acetate ratios (e.g., 9:1, 7:3, 1:1) to determine the optimal eluent for separation. An ideal system will show good separation between the product and impurities, with an Rf value for the product around 0.3-0.4.[4]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (starting with a less polar composition if using a gradient). Pour the slurry into the column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient is needed, gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting decision tree for recrystallization issues.
References
- 1. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 2. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scienceready.com.au [scienceready.com.au]
Validation & Comparative
A Comparative Guide to the Characterization of Methyl 4-acetamidobenzoate: GC-MS vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization of pharmaceutical intermediates is fundamental to ensuring the quality, safety, and efficacy of the final drug product. Methyl 4-acetamidobenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires robust analytical methods for its identification and purity assessment. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy—for the characterization of this compound.
Method Performance Comparison
The choice of analytical technique for the characterization of this compound depends on the specific requirements of the analysis, such as the need for separation, structural elucidation, or routine quality control. While GC-MS offers high sensitivity and specificity for volatile and semi-volatile compounds, other techniques provide complementary information.
| Parameter | GC-MS | HPLC-UV | 1H NMR Spectroscopy | FTIR Spectroscopy |
| Principle | Separation by partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection. | Separation by partitioning between a liquid mobile phase and a solid stationary phase, with UV absorbance detection. | Nuclear spin transitions in a magnetic field, providing detailed structural information. | Absorption of infrared radiation by molecular vibrations, identifying functional groups. |
| Primary Use | Identification and quantification of volatile and thermally stable compounds. | Quantification and purity assessment of non-volatile and thermally labile compounds. | Unambiguous structure elucidation and confirmation. | Functional group identification and confirmation of molecular structure. |
| Sample Preparation | May require derivatization for polar compounds, but often direct injection in a suitable solvent is possible. | Dissolution in a suitable mobile phase. | Dissolution in a deuterated solvent. | Typically requires minimal preparation (e.g., KBr pellet, thin film). |
| Selectivity | High, based on both chromatographic retention time and mass fragmentation pattern. | Moderate to high, based on retention time and UV absorption. | Very high, provides unique signals for each proton environment. | Moderate, characteristic absorptions for functional groups. |
| Sensitivity | High (ng to pg level). | Moderate (µg to ng level). | Low, requires higher sample concentration. | Moderate. |
| Analysis Time | Typically 15-30 minutes per sample. | Typically 10-20 minutes per sample. | 5-15 minutes per sample. | < 5 minutes per sample. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
This proposed method is suitable for the qualitative and quantitative analysis of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent such as methanol or ethyl acetate to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 10-100 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent single quadrupole MS.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless injector at 250°C with a split ratio of 20:1.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-450.
-
3. Expected Results:
-
Retention Time: The retention time will be specific to the compound under the given conditions.
-
Mass Spectrum: The EI mass spectrum is expected to show a molecular ion peak (M+) at m/z 193, along with characteristic fragment ions. Key fragments can be found at m/z 151 ([M-CH2CO]+), 120 ([M-CH3OCO-NH2]+), and 92 ([C6H4NH2]+).[1]
High-Performance Liquid Chromatography (HPLC)
This method is adapted from a validated procedure for the related compound, 4-acetamidobenzoic acid, and is suitable for the quantification and purity assessment of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1-100 µg/mL).
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis detector at a wavelength of 254 nm.
3. Expected Results:
-
Retention Time: A sharp, well-defined peak at a specific retention time.
-
Linearity: A linear calibration curve (R² > 0.99) over the concentration range.
-
Purity: The peak area percentage of the main peak can be used to determine the purity of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound.
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
2. NMR Instrumentation and Conditions:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Experiments: ¹H NMR and ¹³C NMR.
3. Expected ¹H NMR Spectral Data (in CDCl₃):
-
δ ~2.2 ppm (s, 3H): Protons of the acetyl group (-COCH₃).
-
δ ~3.9 ppm (s, 3H): Protons of the methyl ester group (-COOCH₃).
-
δ ~7.6 ppm (d, 2H): Aromatic protons ortho to the acetamido group.
-
δ ~8.0 ppm (d, 2H): Aromatic protons ortho to the ester group.
-
δ ~7.8 ppm (br s, 1H): Amide proton (-NH-).
4. Expected ¹³C NMR Spectral Data (in CDCl₃):
-
δ ~25 ppm: Carbon of the acetyl group (-COCH₃).
-
δ ~52 ppm: Carbon of the methyl ester group (-COOCH₃).
-
δ ~118 ppm: Aromatic carbons ortho to the acetamido group.
-
δ ~131 ppm: Aromatic carbons ortho to the ester group.
-
δ ~125 ppm: Quaternary aromatic carbon attached to the ester group.
-
δ ~143 ppm: Quaternary aromatic carbon attached to the acetamido group.
-
δ ~167 ppm: Carbonyl carbon of the ester group.
-
δ ~168 ppm: Carbonyl carbon of the amide group.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique for confirming the presence of key functional groups in this compound.
1. Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Thin Film: Dissolve the sample in a volatile solvent, cast a film on a salt plate (e.g., NaCl), and allow the solvent to evaporate.
2. IR Instrumentation and Conditions:
-
Spectrometer: PerkinElmer Spectrum Two FT-IR or equivalent.
-
Scan Range: 4000-400 cm⁻¹.
3. Expected Characteristic IR Absorption Bands (cm⁻¹):
-
~3300 cm⁻¹: N-H stretching vibration of the secondary amide.
-
~3050 cm⁻¹: C-H stretching of the aromatic ring.
-
~2950 cm⁻¹: C-H stretching of the methyl groups.
-
~1720 cm⁻¹: C=O stretching of the ester carbonyl group.
-
~1680 cm⁻¹: C=O stretching of the amide carbonyl group (Amide I band).
-
~1600, 1530, 1440 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1280 cm⁻¹: C-O stretching of the ester group.
-
~850 cm⁻¹: C-H out-of-plane bending, indicative of para-disubstitution on the benzene ring.
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the GC-MS characterization of this compound and the logical relationship between the different analytical techniques for a comprehensive characterization.
Caption: GC-MS Experimental Workflow for this compound Analysis.
References
A Comparative Guide to the ¹H and ¹³C NMR Spectra of Methyl 4-acetamidobenzoate
This guide provides a detailed analysis and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 4-acetamidobenzoate. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis with structurally related compounds, supported by experimental data and detailed protocols to aid in the structural elucidation and characterization of this and similar molecules.
Molecular Structure and NMR Assignment Strategy
This compound is a para-substituted benzene derivative containing a methyl ester group and an acetamido group. The symmetry of the para-substitution pattern simplifies the aromatic region of the NMR spectra. The key to interpreting the spectra lies in identifying the unique proton and carbon environments within the molecule.
The structure below highlights the distinct atomic environments that give rise to individual signals in the NMR spectra. Protons are labeled Hₐ to Hₑ, and carbons are labeled C₁ to C₈.
Experimental Protocols
Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this compound.
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent. Gently vortex or sonicate the mixture until the sample is fully dissolved.
-
Transfer: Using a Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube. Ensure the liquid column height is between 4-5 cm.
-
Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette.
NMR Data Acquisition
-
Instrumentation: Data is acquired on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent.
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks. This can be performed manually or automatically.
-
Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal-to-noise.
-
Acquisition Parameters:
-
¹H NMR: A standard single-pulse experiment is typically used. Key parameters include a 30-90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans can range from 8 to 16 for a sufficiently concentrated sample.
-
¹³C NMR: A proton-decoupled pulse sequence is used to provide a spectrum of singlets for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required.
-
The following diagram illustrates the general workflow for NMR spectral analysis.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum of this compound shows five distinct signals corresponding to the five unique proton environments.
| Signal Label | Chemical Shift (δ, ppm) (DMSO-d₆) | Integration | Multiplicity | Assignment |
| Hₐ | 2.08 | 3H | Singlet | Acetyl group methyl protons (-NHCOCH₃) |
| Hₑ | 3.82 | 3H | Singlet | Ester methyl protons (-COOCH₃) |
| H꜀ | 7.69 | 2H | Doublet | Aromatic protons ortho to acetamido group |
| Hₔ | 7.91 | 2H | Doublet | Aromatic protons ortho to ester group |
| Hₑ | 10.27 | 1H | Singlet | Amide proton (-NH) |
Analysis:
-
Hₐ (2.08 ppm): This singlet corresponds to the three protons of the acetyl methyl group. Its chemical shift is in the typical range for methyl groups attached to a carbonyl.
-
Hₑ (3.82 ppm): This singlet is assigned to the three protons of the ester methyl group. The adjacent oxygen atom deshields these protons, shifting them downfield compared to a simple alkyl methyl group.
-
H꜀ and Hₔ (7.69 and 7.91 ppm): These two signals appear as doublets due to coupling with their neighboring aromatic protons. The aromatic protons ortho to the electron-withdrawing ester group (Hₔ) are more deshielded and appear further downfield than those ortho to the electron-donating acetamido group (H꜀).
-
Hₑ (10.27 ppm): This singlet, which can sometimes be broad, is characteristic of an amide N-H proton. Its chemical shift can be variable and is dependent on solvent and concentration.
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum of this compound displays eight signals, corresponding to the eight unique carbon environments.
| Signal Label | Chemical Shift (δ, ppm) (DMSO-d₆) | Assignment |
| C (amide CH₃) | 24.1 | Acetyl group methyl carbon |
| C₈ | 52.0 | Ester methyl carbon |
| C₃, C₅ | 118.4 | Aromatic carbons ortho to acetamido group |
| C₂ | 125.4 | Aromatic carbon ipso to ester group |
| C₂, C₆ | 130.6 | Aromatic carbons ortho to ester group |
| C₄ | 142.9 | Aromatic carbon ipso to acetamido group |
| C₇ | 166.1 | Ester carbonyl carbon |
| C (amide C=O) | 168.8 | Amide carbonyl carbon |
Analysis:
-
Alkyl Carbons (24.1 and 52.0 ppm): The signal at 24.1 ppm is assigned to the acetyl methyl carbon, while the more deshielded signal at 52.0 ppm corresponds to the ester methyl carbon, which is attached to an electronegative oxygen atom.
-
Aromatic Carbons (118.4 - 142.9 ppm): Four distinct signals are observed in the aromatic region. The carbons attached to the electron-donating acetamido group (C₃, C₅) are the most shielded, appearing at 118.4 ppm. The carbons ortho to the ester group (C₂, C₆) appear at 130.6 ppm. The two quaternary carbons, C₂ (ipso to the ester) and C₄ (ipso to the acetamido group), are found at 125.4 ppm and 142.9 ppm, respectively.
-
Carbonyl Carbons (166.1 and 168.8 ppm): The two carbonyl carbons are the most deshielded. The ester carbonyl (C₇) resonates at 166.1 ppm, while the amide carbonyl is slightly further downfield at 168.8 ppm.
Comparison with Alternative Compounds
To better understand the influence of the functional groups on the NMR spectra, we compare this compound with two related compounds: Methyl 4-aminobenzoate and 4-acetamidobenzoic acid.
¹H NMR Comparison
| Compound | Ar-H (ortho to -NHR) | Ar-H (ortho to -COOR) | -OCH₃ | -COCH₃ | -NH- / -NH₂ | -COOH |
| This compound | 7.69 (d) | 7.91 (d) | 3.82 (s) | 2.08 (s) | 10.27 (s) | - |
| Methyl 4-aminobenzoate | 6.62 (d) | 7.84 (d) | 3.84 (s) | - | 4.16 (br s) | - |
| 4-acetamidobenzoic acid | 7.72 (d) | 7.92 (d) | - | 2.11 (s) | 10.30 (s) | ~12.7 (br s) |
-
Effect of Acetylation: Comparing this compound to Methyl 4-aminobenzoate, the acetylation of the amino group causes a significant downfield shift of the adjacent aromatic protons (from 6.62 ppm to 7.69 ppm). This is due to the decreased electron-donating ability of the acetamido group compared to the amino group.
-
Effect of Esterification: Comparing this compound to 4-acetamidobenzoic acid, the proton signals are very similar, with the main difference being the presence of the ester methyl signal (3.82 ppm) in the former and the carboxylic acid proton signal (~12.7 ppm) in the latter.
¹³C NMR Comparison
| Compound | C (ipso to -NHR) | C (ortho to -NHR) | C (ortho to -COOR) | C (ipso to -COOR) | -OCH₃ | -COCH₃ | C=O (ester/acid) | C=O (amide) |
| This compound | 142.9 | 118.4 | 130.6 | 125.4 | 52.0 | 24.1 | 166.1 | 168.8 |
| Methyl 4-aminobenzoate | 151.0 | 113.7 | 131.5 | 119.7 | 51.5 | - | 166.8 | - |
| 4-acetamidobenzoic acid | 143.3 | 118.2 | 130.3 | 124.9 | - | 24.1 | 168.7 | 166.9 |
-
Effect of Acetylation: The ipso-carbon attached to the nitrogen (C₄) is significantly shielded upon acetylation (151.0 ppm in the amine vs. 142.9 ppm in the amide). This reflects the change in electronic properties from a strong donor (-NH₂) to a moderate donor (-NHAc).
-
Effect of Esterification: The chemical shifts of the aromatic and amide carbons are very similar between this compound and 4-acetamidobenzoic acid. The most notable differences are the presence of the ester methyl carbon signal at 52.0 ppm and the slightly different chemical shifts of the ester versus the carboxylic acid carbonyl carbons.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are consistent with its chemical structure. The para-substitution leads to a predictable and readily interpretable pattern in the aromatic region of the spectra. By comparing the spectral data with related compounds, the electronic effects of the methyl ester and acetamido functional groups on the chemical shifts of adjacent protons and carbons can be clearly observed. This guide provides a comprehensive framework for the interpretation of these spectra, serving as a valuable resource for structural verification and analysis.
A Comparative Analysis of the Infrared Spectra of Methyl 4-aminobenzoate and Methyl 4-acetamidobenzoate
For Immediate Publication
[City, State] – [Date] – This guide provides a detailed comparative analysis of the infrared (IR) spectra of two closely related aromatic esters: Methyl 4-aminobenzoate and Methyl 4-acetamidobenzoate. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry, offering a comprehensive look at how minor structural modifications can lead to significant changes in vibrational spectra.
The key difference between these two molecules lies in the functional group at the para position of the benzene ring. Methyl 4-aminobenzoate possesses a primary amine (-NH₂), while this compound has an acetamido group (-NHCOCH₃). This seemingly small change—the acetylation of the amino group—profoundly impacts the electronic environment and, consequently, the IR absorption frequencies of the various functional groups within the molecules.
Comparative Analysis of Key Functional Group Vibrations
The IR spectra of these two compounds exhibit distinct differences, primarily in the regions associated with N-H stretching, C=O stretching, and the amide bands.
N-H Stretching Vibrations: In Methyl 4-aminobenzoate, the primary amine group (-NH₂) typically shows two distinct stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. In contrast, the secondary amide in this compound displays a single, sharp N-H stretching band, usually in the 3250-3350 cm⁻¹ range. The presence of hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers.
C=O (Carbonyl) Stretching Vibrations: The ester carbonyl (C=O) stretch in Methyl 4-aminobenzoate is observed around 1715-1730 cm⁻¹. In this compound, two carbonyl stretching bands are present. The ester carbonyl stretch is found at a similar frequency, while a new, strong absorption, the Amide I band (primarily C=O stretch of the amide), appears at a lower wavenumber, typically between 1630-1695 cm⁻¹. This is a clear distinguishing feature between the two spectra.
Amide Bands: this compound also exhibits other characteristic amide bands that are absent in the spectrum of Methyl 4-aminobenzoate. The Amide II band, which arises from a combination of N-H bending and C-N stretching, is a strong absorption typically found in the 1510-1570 cm⁻¹ region.
Quantitative Data Summary
The following table summarizes the characteristic infrared absorption frequencies for the key functional groups in Methyl 4-aminobenzoate and this compound.
| Functional Group | Vibration Type | Methyl 4-aminobenzoate (cm⁻¹) | This compound (cm⁻¹) |
| Amine/Amide | N-H Stretch | 3300-3500 (two bands) | 3250-3350 (one band) |
| Carbonyl (Ester) | C=O Stretch | 1715-1730 | 1715-1730 |
| Carbonyl (Amide) | C=O Stretch (Amide I) | N/A | 1630-1695 |
| Amide | N-H Bend / C-N Stretch (Amide II) | N/A | 1510-1570 |
| Aromatic Ring | C=C Stretch | 1400-1600 | 1400-1600 |
| Ester | C-O Stretch | 1100-1300 | 1100-1300 |
| Aromatic C-H | C-H Stretch | 3000-3100 | 3000-3100 |
| Aromatic C-H | C-H Bend (out-of-plane) | 690-900 | 690-900 |
Logical Relationship of Structural Differences to IR Spectra
The acetylation of the amino group in Methyl 4-aminobenzoate to form this compound introduces a new amide functional group, which is the primary cause of the observed differences in their IR spectra. The diagram below illustrates this structural relationship and the resulting key spectral differences.
Caption: Structural and spectral relationship between the two compounds.
Experimental Protocols
The infrared spectra referenced in this guide can be obtained using standard Fourier Transform Infrared (FTIR) spectroscopy techniques for solid samples. The two most common methods are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).
1. KBr Pellet Method
This is a traditional transmission method for obtaining high-quality IR spectra of solid samples.
-
Sample Preparation:
-
Thoroughly dry spectroscopic grade Potassium Bromide (KBr) powder in an oven at approximately 110°C for at least 2-3 hours to remove any absorbed moisture.[1] Store the dried KBr in a desiccator.
-
Weigh approximately 1-2 mg of the solid sample (Methyl 4-aminobenzoate or this compound) and 100-200 mg of the dried KBr powder.[2] The sample concentration should be between 0.1% and 1%.[3][4]
-
Grind the sample and KBr together in an agate mortar and pestle for 3-5 minutes to create a fine, homogeneous mixture.[5]
-
-
Pellet Formation:
-
Transfer the mixture to a pellet die.
-
Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes.[1][3] Applying a vacuum during pressing can help to remove trapped air and moisture, resulting in a more transparent pellet.[1]
-
Carefully remove the resulting thin, transparent pellet from the die.
-
-
Spectral Acquisition:
-
Acquire a background spectrum of the empty sample holder or a pure KBr pellet. This will be used to subtract the spectral contributions of atmospheric water and carbon dioxide.[1]
-
Place the sample pellet in the sample holder of the FTIR spectrometer.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
2. Attenuated Total Reflectance (ATR) Method
ATR is a more modern and rapid technique that requires minimal sample preparation.[6][7]
-
Sample Preparation:
-
Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[2] This can be done by wiping it with a soft tissue dampened with a suitable solvent like isopropanol or ethanol, followed by drying.
-
-
Spectral Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[2][8]
-
Acquire the sample spectrum.
-
Conclusion
The comparison of the IR spectra of Methyl 4-aminobenzoate and this compound serves as an excellent example of the power of infrared spectroscopy in identifying functional groups and discerning between structurally similar molecules. The clear emergence of the Amide I and Amide II bands, along with the change in the N-H stretching region, provides a definitive spectral fingerprint for the acetylation of the amino group. These distinctions are crucial for reaction monitoring, quality control, and the characterization of these and similar compounds in various scientific and industrial applications.
References
- 1. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. azom.com [azom.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. scribd.com [scribd.com]
- 6. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 7. jascoinc.com [jascoinc.com]
- 8. s4science.at [s4science.at]
A Comparative Analysis of Acylating Agents for the N-Acylation of Methyl 4-aminobenzoate
For Researchers, Scientists, and Drug Development Professionals
The N-acylation of Methyl 4-aminobenzoate is a fundamental transformation in organic synthesis, yielding valuable intermediates for pharmaceuticals, materials science, and other chemical industries. The selection of an appropriate acylating agent is crucial for optimizing reaction efficiency, yield, and purity of the final product. This guide provides an objective comparison of common acylating agents for the N-acylation of Methyl 4-aminobenzoate, supported by experimental data and detailed protocols to inform your synthetic strategy.
Introduction to N-Acylation
N-acylation involves the introduction of an acyl group (R-C=O) onto a nitrogen atom. In the case of Methyl 4-aminobenzoate, the amino group (-NH₂) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This reaction leads to the formation of an amide bond, a key structural motif in a vast array of biologically active molecules. The reactivity of the acylating agent, reaction conditions, and the nature of the substrate all play significant roles in the outcome of the acylation reaction.
Comparative Performance of Acylating Agents
The choice of acylating agent significantly impacts the reaction conditions and outcomes. Acyl chlorides and acid anhydrides are the most commonly employed reagents for this transformation. Below is a summary of their performance in the acylation of Methyl 4-aminobenzoate.
| Acylating Agent | Structure | Typical Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| Acetyl Chloride | CH₃COCl | Anhydrous aprotic solvent (e.g., DCM, THF), base (e.g., triethylamine, pyridine), 0 °C to room temperature.[1] | High | Highly reactive, leading to rapid reaction rates.[2] | Highly corrosive and moisture-sensitive; generates HCl as a byproduct requiring a base to neutralize.[2] |
| Acetic Anhydride | (CH₃CO)₂O | Can be run neat, in an aqueous medium with a base (e.g., NaHCO₃), or in the presence of an acid catalyst (e.g., acetic acid from vinegar).[3][4] | High | Less reactive and easier to handle than acetyl chloride; byproduct (acetic acid) is less corrosive.[2] | May require heating or a catalyst to achieve comparable reaction rates to acyl chlorides. |
| Benzoyl Chloride | C₆H₅COCl | Aprotic solvent (e.g., THF), base (e.g., N-methylmorpholine), low temperature (-15 °C to 5 °C).[5] | Moderate to High | Introduces a benzoyl group, a common structural feature in many pharmaceuticals. | Similar to acetyl chloride, it is moisture-sensitive and produces HCl. |
Experimental Protocols
Detailed methodologies for the N-acetylation of Methyl 4-aminobenzoate using acetyl chloride and acetic anhydride are provided below.
Protocol 1: N-Acetylation using Acetyl Chloride
Materials:
-
Methyl 4-aminobenzoate
-
Acetyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Deionized Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 4-aminobenzoate (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of acetyl chloride (1.1 eq.) in anhydrous DCM to the stirred amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.[1]
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford Methyl 4-acetamidobenzoate.
Protocol 2: N-Acetylation using Acetic Anhydride in an Aqueous Medium
Materials:
-
Methyl 4-aminobenzoate
-
Acetic Anhydride
-
Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve Methyl 4-aminobenzoate (1.0 eq.) in water. If solubility is an issue, it can be converted to its hydrochloride salt by adding a stoichiometric amount of hydrochloric acid.
-
Add sodium bicarbonate (2.0 eq.) to the solution.
-
Add acetic anhydride (1.1 eq.) and stir the mixture vigorously at room temperature.[2]
-
The product, this compound, will often precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the solid with water and dry to obtain the pure amide.
Visualizing the Process
To further clarify the experimental workflow and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the N-acylation of Methyl 4-aminobenzoate.
Caption: General mechanism for the N-acylation of Methyl 4-aminobenzoate.
References
Benchmarking the synthesis of Methyl 4-acetamidobenzoate against other methods.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes to Methyl 4-acetamidobenzoate, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The performance of each method is objectively evaluated based on reaction parameters, yield, and purity, with supporting experimental protocols.
At a Glance: Comparison of Synthetic Methods
| Parameter | Method 1: Fischer Esterification | Method 2: Acetylation of Methyl 4-aminobenzoate |
| Starting Materials | 4-acetamidobenzoic acid, Methanol | Methyl 4-aminobenzoate, Acetic Anhydride |
| Key Reagents | Sulfuric acid (catalyst) | Pyridine (base and solvent) |
| Reaction Time | 1 - 10 hours | 2 - 4 hours |
| Typical Yield | 85 - 95% (estimated for analogous reactions) | 85 - 95% (estimated for analogous reactions) |
| Purity (before final purification) | Moderate to High | High |
| Key Advantages | Utilizes a readily available and stable starting material. Relatively simple one-step procedure. | High purity of the final product. Milder reaction conditions compared to strong acid catalysis. |
| Key Disadvantages | Requires elevated temperatures and a strong acid catalyst. Reversible reaction may require strategies to drive to completion. | Pyridine has a strong, unpleasant odor and requires careful handling and removal. |
Method 1: Fischer Esterification of 4-acetamidobenzoic acid
This classical method involves the acid-catalyzed esterification of 4-acetamidobenzoic acid with methanol. The reaction is driven to completion by using an excess of methanol and the catalytic action of a strong acid, typically sulfuric acid.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 4-acetamidobenzoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq).
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension.
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for a period of 1 to 10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent, such as ethyl acetate. Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a product of high purity.
Synthesis Workflow
Caption: Fischer Esterification Workflow.
Method 2: Acetylation of Methyl 4-aminobenzoate
An alternative approach is the N-acetylation of commercially available Methyl 4-aminobenzoate. This method employs acetic anhydride as the acetylating agent in the presence of a base, such as pyridine, which also serves as the solvent.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-aminobenzoate (1.0 eq) in anhydrous pyridine.
-
Acetylation: Cool the solution to 0°C in an ice bath. Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 to 4 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like dichloromethane or ethyl acetate.
-
Extraction: Wash the organic layer sequentially with 1 M hydrochloric acid (to remove pyridine), a saturated sodium bicarbonate solution, and brine.[1]
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[1]
-
Purification: The crude this compound can be purified by recrystallization to achieve high purity.
Synthesis Workflow
Caption: Acetylation Workflow.
Conclusion
The choice between Fischer esterification and the acetylation of Methyl 4-aminobenzoate for the synthesis of this compound will depend on the specific requirements of the researcher and the laboratory setting.
The Fischer esterification is a cost-effective, one-pot reaction that starts from a stable and readily available carboxylic acid. It is a robust and scalable method, although it requires careful control of the acidic conditions and elevated temperatures.
The acetylation of Methyl 4-aminobenzoate offers a milder alternative that often results in a cleaner reaction profile and a high-purity product. This can simplify the purification process. However, the use of pyridine as a solvent and base requires appropriate handling and waste disposal procedures.
For applications where high purity is paramount and milder conditions are preferred, the acetylation route may be more advantageous. For large-scale synthesis where cost and the use of a one-pot procedure are primary considerations, the Fischer esterification presents a compelling option. Ultimately, the optimal method will be determined by a careful evaluation of the factors of cost, scale, required purity, and available laboratory infrastructure.
References
A Comparative Analysis of the Reactivity of Methyl 4-acetamidobenzoate and Structurally Similar Compounds
For Immediate Release
[City, State] – In a comprehensive guide aimed at researchers, scientists, and professionals in drug development, we present an in-depth evaluation of the chemical reactivity of Methyl 4-acetamidobenzoate in comparison to a selection of structurally analogous compounds: methyl benzoate, methyl 4-aminobenzoate, and methyl 4-nitrobenzoate. This guide offers a detailed examination of their behavior in key organic reactions, supported by experimental data and established chemical principles, to inform the selection of these building blocks in synthetic chemistry and drug design.
The reactivity of a substituted benzene ring is fundamentally governed by the electronic properties of its substituents. The acetamido group (-NHCOCH₃) in this compound is an activating group, donating electron density to the aromatic ring through resonance, thereby increasing its nucleophilicity and susceptibility to electrophilic attack. Conversely, the nitro group (-NO₂) in methyl 4-nitrobenzoate is a strong deactivating group, withdrawing electron density and making the ring less reactive. The ester group (-COOCH₃) common to all these compounds is a deactivating group, while the amino group (-NH₂) in methyl 4-aminobenzoate is a strong activating group.
Comparative Reactivity in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. The relative rates of reaction for the nitration of these compounds are influenced by the nature of the substituent at the para position. The activating groups enhance the rate of reaction, while deactivating groups retard it.
Table 1: Physical Properties and Hammett Constants of Selected Methyl Benzoate Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | p-Substituent Hammett Constant (σp) |
| This compound | C₁₀H₁₁NO₃ | 193.19 | 128-131 | Decomposes | 0.00 |
| Methyl Benzoate | C₈H₈O₂ | 136.15 | -12 | 199.6 | 0.00 (Reference) |
| Methyl 4-aminobenzoate | C₈H₉NO₂ | 151.16 | 110-111[1] | 318 | -0.66[2] |
| Methyl 4-nitrobenzoate | C₈H₇NO₄ | 181.15 | 94-96 | 279 | 0.78[2] |
The Hammett substituent constant (σp) provides a quantitative measure of the electronic influence of a substituent. A negative σp value indicates an electron-donating group that activates the ring, while a positive value signifies an electron-withdrawing, deactivating group.[3][4] Based on these values, the expected order of reactivity towards electrophiles is:
Methyl 4-aminobenzoate > this compound ≈ Methyl Benzoate > Methyl 4-nitrobenzoate
Comparative Reactivity in Nucleophilic Acyl Substitution: Alkaline Hydrolysis
The hydrolysis of the methyl ester group in these compounds under basic conditions (saponification) is a nucleophilic acyl substitution reaction. The rate of this reaction is sensitive to the electronic effects of the para-substituent. Electron-withdrawing groups facilitate the nucleophilic attack on the carbonyl carbon by stabilizing the developing negative charge in the transition state, thus increasing the reaction rate. Conversely, electron-donating groups slow down the reaction.
Table 2: Relative Rate Constants for the Alkaline Hydrolysis of Substituted Methyl Benzoates
| Compound | p-Substituent | Hammett Constant (σp) | Relative Rate Constant (k/k₀) |
| Methyl 4-aminobenzoate | -NH₂ | -0.66 | ~0.02 |
| Methyl Benzoate | -H | 0.00 | 1 (Reference) |
| This compound | -NHCOCH₃ | 0.00 | ~1 |
| Methyl 4-nitrobenzoate | -NO₂ | 0.78 | ~60 |
Note: The relative rate constants are estimated based on Hammett equation principles. Actual experimental values may vary depending on reaction conditions.
The expected order of reactivity for alkaline hydrolysis is therefore the reverse of that for electrophilic aromatic substitution:
Methyl 4-nitrobenzoate > this compound ≈ Methyl Benzoate > Methyl 4-aminobenzoate
Experimental Protocols
General Experimental Workflow for Nitration
A generalized workflow for the nitration of a methyl benzoate derivative.
Caption: A generalized experimental workflow for the nitration of a substituted methyl benzoate.
Detailed Protocol: Alkaline Hydrolysis of this compound
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl, concentrated)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Buchner funnel and filter paper
-
pH paper
Procedure:
-
In a round-bottom flask, dissolve a known quantity of this compound in a minimal amount of ethanol.
-
Add an aqueous solution of sodium hydroxide (typically 1.5-2 equivalents) to the flask.
-
Attach the reflux condenser and heat the mixture to reflux with stirring for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If ethanol was used as a co-solvent, remove it under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify it to a pH of 1-2 by the slow addition of concentrated hydrochloric acid.
-
Collect the precipitated 4-acetamidobenzoic acid by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic impurities.
-
Dry the purified product, for instance, in a desiccator or a low-temperature oven.
Visualizing Reactivity Relationships
The interplay of electronic effects on the reactivity of these compounds can be visualized through a logical diagram.
Caption: The influence of para-substituents on the reactivity of methyl benzoate derivatives.
Signaling Pathway of Electrophilic Nitration
The mechanism of electrophilic nitration involves the generation of a nitronium ion electrophile, which then attacks the electron-rich aromatic ring.
Caption: The signaling pathway for the electrophilic nitration of an aromatic compound.
This guide provides a foundational understanding of the relative reactivities of this compound and its analogs. For specific applications, it is recommended to consult detailed kinetic studies and optimize reaction conditions accordingly.
References
Safety Operating Guide
Navigating the Safe Disposal of Methyl 4-Acetamidobenzoate: A Procedural Guide
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed operational plan for the safe disposal of Methyl 4-acetamidobenzoate, ensuring that laboratory practices align with the highest safety standards.
Key Data on this compound
Understanding the physical and chemical properties of a substance is the first step toward safe handling and disposal. Below is a summary of available data for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO₃[1] |
| Molecular Weight | 193.20 g/mol [1] |
| Physical State | Solid (presumed based on similar compounds) |
| Solubility | No data available |
| CAS Number | 17012-22-5[1] |
Experimental Protocols: Proper Disposal Procedures
The disposal of this compound should be approached with the assumption that it is a hazardous waste, warranting careful and systematic procedures.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be outfitted with the appropriate personal protective equipment.
-
Gloves: Wear chemical-resistant gloves, such as nitrile rubber.
-
Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes.
-
Protective Clothing: A lab coat should be worn to protect the skin.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.
-
Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof container for the collection of this compound waste.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Solid Waste: As a solid, unused or contaminated this compound should be swept up carefully, avoiding dust generation, and placed directly into the designated waste container.[2]
-
Contaminated Materials: Any materials used in the cleanup of spills, such as absorbent pads or paper towels, should also be placed in the hazardous waste container.
Step 3: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate any potential hazards.
-
Alert Personnel: Notify others in the immediate vicinity of the spill.
-
Containment: For small spills, cover the area with an inert absorbent material like vermiculite or sand.[3]
-
Collection: Carefully scoop the contained material into the designated hazardous waste container.[3]
-
Decontamination: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.
Step 4: Final Disposal
The ultimate disposal of the collected waste must be handled by professionals to ensure it is done in an environmentally sound and legally compliant manner.
-
Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2][4] Do not dispose of this compound down the drain or in regular trash.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling Methyl 4-acetamidobenzoate
Disclaimer: A comprehensive Safety Data Sheet (SDS) for Methyl 4-acetamidobenzoate (CAS No. 17012-22-5) could not be located in available resources. The following guidance is based on the safety profile of the closely related compound, Methyl 4-aminobenzoate, and should be treated as a precautionary measure. Researchers are advised to handle this compound with caution and to perform a thorough risk assessment before use.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Standard |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. A lab coat is mandatory. | Gloves tested according to EN 374. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded, if irritation is experienced, or if handling generates dust in poorly ventilated areas. | Follow OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149. |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment when working with this compound.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.
Handling Procedures
-
Preparation: Before handling, ensure all required PPE is correctly worn.
-
Dispensing: Avoid the formation and inhalation of dust. Minimize dust generation during weighing and transfer.
-
Contact Avoidance: Do not get the substance in eyes, on skin, or on clothing.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. Remove contaminated clothing and wash it before reuse.
Storage Plan
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible substances such as strong oxidizing agents, strong bases, and strong acids.
Disposal Plan
All waste materials should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Table 2: Disposal Guidelines
| Waste Type | Disposal Method |
| Unused Material and Residues | Dispose of contents and container to an approved waste disposal plant. |
| Contaminated Packaging | Handle contaminated packages in the same way as the substance itself. |
| Spills | For small spills, sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
